p-Ranolazine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVPHYZFCHTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393717-45-7 | |
| Record name | p-Ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Elucidation of P Ranolazine
Methodologies for Chemical Synthesis of p-Ranolazine
Classical Synthetic Pathways and their Refinements
The classical synthesis of Ranolazine (B828) provides a direct template for preparing this compound. This route involves a multi-step process that can be adapted by substituting the starting material. chemicalbook.comresearchgate.net
The established pathway can be described as follows:
Formation of the Aryloxy Epoxide Intermediate : The synthesis begins with the reaction of 4-methoxyphenol (B1676288) (also known as hydroquinone (B1673460) monomethyl ether) with epichlorohydrin. This Williamson ether synthesis typically occurs in the presence of a base like sodium hydroxide (B78521) to yield 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is the para-substituted analogue of the one used in Ranolazine synthesis. researchgate.netgoogle.com
Formation of the Piperazinyl Amide Intermediate : Separately, 2,6-dimethylaniline (B139824) is reacted with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. chemicalbook.com This amide is then condensed with piperazine (B1678402), typically in a solvent like ethanol, to produce N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628). chemicalbook.comgoogle.com
Final Condensation : The final step involves the coupling of the two main intermediates. The 1-(4-methoxyphenoxy)-2,3-epoxypropane is reacted with N-(2,6-dimethylphenyl)-1-piperazine acetamide. This reaction involves the nucleophilic attack of the secondary amine of the piperazine ring on the epoxide ring, leading to the formation of the this compound molecule. chemicalbook.com
Development of Novel and High-Yielding Synthetic Routes
Research into the synthesis of Ranolazine has led to innovative methods that are applicable to this compound, aiming for greater efficiency, sustainability, and yield.
Water-assisted N-acylation of amines with acyl chlorides or anhydrides. rsc.org
A base-free, one-pot tandem N-alkylation and N-Boc deprotection. rsc.org
Base-free selective mono-alkylation of piperazine. rsc.org
Table 1: Comparison of Synthetic Approaches for this compound
| Synthetic Approach | Key Precursors | Key Features | Reported Yield (for Ranolazine analogue) | Reference |
|---|---|---|---|---|
| Classical Pathway | 4-methoxyphenol, Epichlorohydrin, Piperazine, 2,6-dimethylaniline | Multi-step condensation reaction. | ~73-85% | chemicalbook.comgoogle.com |
| "All Water Chemistry" | (As above) | Uses water as a reaction-promoting medium; green chemistry principles. | ~69-77% | rsc.org |
| Piperazine Acid Salt Method | (As above) | Formation of piperazine acid salt for controlled alkylation and easier purification. | >99% purity, 80% yield | google.com |
Stereochemical Considerations and Enantiomeric Synthesis
This compound possesses a single stereocenter at the C2 position of the hydroxypropyl linker, and it is synthesized and utilized as a racemic mixture of its (R) and (S) enantiomers. tga.gov.au The absolute configuration of this chiral center is crucial for biological activity, prompting research into methods for obtaining enantiomerically pure forms.
The primary approach for obtaining single enantiomers of Ranolazine, which is directly applicable to this compound, is through chemo-enzymatic kinetic resolution. researchgate.netdntb.gov.ua This process uses enzymes, typically lipases, to selectively acylate one enantiomer of a chiral intermediate, allowing for the separation of the two forms.
A key study demonstrated the synthesis of both (R)- and (S)-ranolazine starting from the kinetic resolution of racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate. researchgate.net The hydrolysis was catalyzed by immobilized lipase (B570770) from Rhizomucor miehei (Lipozym RM IM) or lipase B from Candida antarctica (Novozym 435). By applying this method to the para-substituted analogue, (R)- and (S)-p-Ranolazine could be synthesized.
Further research has explored optimizing this enzymatic resolution. Studies using Candida cylindracea lipase for the transesterification of racemic Ranolazine in various organic solvents found that diethyl ether provided the highest enantiomeric excess and conversion rate.
Table 2: Chemo-enzymatic Resolution for Enantiomeric Synthesis
| Enzyme | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Lipozym RM IM / Novozym 435 | Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate | Hydrolysis | Successful kinetic resolution to produce enantiopure (R)- and (S)- building blocks. | researchgate.net |
| Candida cylindracea lipase | (RS)-Ranolazine | Transesterification | Diethyl ether as a solvent resulted in the highest conversion (47.8%) and enantiomeric excess (89.7%). |
Structural Characterization in Research Contexts
The structural identity and purity of this compound are confirmed using a suite of standard analytical techniques. As an impurity of Ranolazine, its characterization is essential for quality control in pharmaceutical manufacturing. The United States Pharmacopeia (USP) provides a reference standard for this compound, confirming its well-characterized nature. usp.org
The techniques employed for its structural elucidation include:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating this compound from Ranolazine and other related impurities, as well as for quantifying its presence. researchgate.nethjhs.co.in
Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique is used to confirm the molecular weight (427.54 g/mol ) and fragmentation pattern of this compound, which helps in its definitive identification. veeprho.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, confirming the connectivity of atoms and the para-position of the methoxy (B1213986) group on the phenoxy ring. frontiersin.org
Table 3: Analytical Data for this compound
| Property / Technique | Information | Reference |
|---|---|---|
| IUPAC Name | (±)-1-[3-(4-methoxyphenoxy)-2-hydroxypropyl]-4-[N-(2,6-Dimethylphenyl)carbamoylmethyl]piperazine | veeprho.com |
| Molecular Formula | C₂₄H₃₃N₃O₄ | usp.orgnih.gov |
| Molecular Weight | 427.54 g/mol | veeprho.comnih.gov |
| Stereochemistry | Racemic | nih.gov |
| CAS Number | 1393717-45-7 | veeprho.comusp.org |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
While specific SAR studies for this compound are not extensively documented, a wealth of information can be drawn from the numerous studies conducted on Ranolazine and its analogues. nih.govalliedacademies.orgresearchgate.net These studies investigate how structural modifications affect the drug's primary mechanism of action, which is the inhibition of the late inward sodium current (I_Na) in cardiac cells. bjcardio.co.uknih.gov
Ranolazine's structure can be deconstructed into three key domains for SAR analysis:
The N-(2,6-dimethylphenyl)acetamide Moiety: This part of the molecule is structurally similar to the local anesthetic lidocaine. nih.gov The aromatic ring and the two methyl groups are critical for binding. Cryo-electron microscopy studies of Ranolazine bound to the NaV1.5 channel show that this dimethylbenzyl ring engages in hydrophobic interactions within the binding pocket. nih.gov
The Piperazine Linker: This central heterocyclic ring provides the correct spatial orientation to connect the two aromatic ends of the molecule. Its basic nitrogen atoms can also be important for solubility and interactions.
The Methoxy-Phenoxy-Propanolamine Side Chain: This portion, which contains the chiral center and the ether linkage, is crucial for activity. The ether oxygen and the hydroxyl group can form hydrogen bonds, while the phenoxy ring participates in π-stacking interactions with residues in the channel pore, such as F403. nih.gov
The key difference in this compound is the position of the methoxy group. In Ranolazine, the 2-methoxy group places electron density and steric bulk ortho to the ether linkage. In this compound, the 4-methoxy group places these effects para to the linkage. This positional change can influence the molecule's conformation, electronic properties, and how the phenoxy ring orients itself within the binding site of the sodium channel, potentially altering its potency and selectivity.
Identification of Essential Pharmacophores for Target Engagement
Pharmacophore modeling and structural biology have identified the key chemical features essential for the biological activity of Ranolazine and its analogs. nih.govnih.govresearchgate.net These features constitute the essential pharmacophores for binding to the voltage-gated sodium channel NaV1.5.
The critical pharmacophoric features are:
A Hydrophobic Aromatic Region: Provided by the N-(2,6-dimethylphenyl) group, which fits into a hydrophobic pocket in the channel. nih.govnih.gov
A Hydrogen Bond Acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.
A Positively Ionizable Feature: The nitrogen atom of the piperazine ring is typically protonated at physiological pH, allowing for electrostatic interactions.
A Second Aromatic/Hydrophobic Region: The methoxyphenoxy ring provides a crucial interaction point. Structural studies have revealed a π-stacking interaction between this ring and a phenylalanine residue (F403) and a π-teeing interaction with another (F1762) within the channel's pore domain, which is critical for stabilizing the drug-channel complex. nih.gov
A Hydrogen Bond Donor/Acceptor: The hydroxyl group on the propyl linker can form important polar contacts. nih.gov
The specific arrangement and orientation of these pharmacophores are dictated by the flexible linker chain. The difference in the methoxy group's position between Ranolazine and this compound would subtly alter the electronic distribution and steric profile of the second aromatic pharmacophore, which could modulate its binding affinity and inhibitory activity.
Design Principles for Modulating Selectivity and Potency
The design of this compound and its analogs is centered on optimizing their interaction with specific biological targets to enhance therapeutic efficacy while minimizing off-target effects. The key to its mechanism of action lies in its ability to selectively inhibit the late sodium current (INa) over the peak sodium current in cardiac cells. ahajournals.orgtandfonline.comnih.gov This selectivity is a critical design principle that differentiates it from other anti-arrhythmic agents. nih.govnih.gov
The molecular structure of this compound, which includes a substituted dimethylbenzyl ring linked via a chain containing a piperazine ring and an ether linkage to a methoxyphenoxyl ring, is fundamental to its binding and activity. nih.gov Cryogenic electron microscopy (cryo-EM) studies have provided high-resolution insights into its binding pose within the NaV1.5 sodium channel. nih.gov These studies reveal key interactions that underpin its selectivity:
π-π Stacking and Hydrophobic Interactions: The dimethylbenzyl ring of ranolazine engages in π-stacking interactions with aromatic residues, such as phenylalanine, within the channel's pore. nih.gov These hydrophobic interactions contribute significantly to the binding affinity.
Polar and Electrostatic Interactions: The molecule also forms polar and electrostatic interactions with residues in the ion selectivity filter region of the channel. nih.gov
π-Teeing Interaction: A specific π-teeing interaction with a phenylalanine residue on a partially unwound π-helix segment of the channel is a major structural feature of its binding site. nih.gov
Modifications to the chemical structure can modulate selectivity and potency. For instance, the length and flexibility of the linker chain connecting the two aromatic rings can influence how the molecule fits within the binding pocket. Structure-activity relationship (SAR) studies have shown that even small changes, such as the position of substituents on the aromatic rings, can significantly impact the compound's activity. researchgate.net
The state-dependent binding of ranolazine is another crucial design aspect. It exhibits a higher affinity for the inactivated state of the sodium channel, which is more prevalent in ischemic or rapidly firing cells. nih.gov This property contributes to its targeted effect on pathological conditions with less impact on normal cardiac function. The design principles for this compound focus on a multi-faceted approach, balancing hydrophobic, polar, and specific π-interactions to achieve its desired selectivity and potency for the late sodium current.
Molecular and Cellular Mechanisms of P Ranolazine Action
Direct Modulation of Ion Channels
Selective Inhibition of the Late Sodium Current (INaL)
The principal mechanism of p-Ranolazine's action is the potent and selective inhibition of the late component of the inward sodium current (INaL). nih.govpatsnap.comoup.comnih.gov Under pathological conditions such as myocardial ischemia, the activity of INaL is enhanced, leading to an overload of intracellular sodium. oup.comecrjournal.com This sodium overload subsequently drives an increase in intracellular calcium via the reverse mode of the sodium-calcium exchanger, contributing to electrical and mechanical dysfunction. nih.govecrjournal.com By inhibiting INaL, this compound mitigates this pathological cascade, reducing intracellular sodium and calcium overload without significantly affecting the peak sodium current responsible for the action potential upstroke. nih.govpatsnap.comahajournals.org
This selectivity for the late versus the peak sodium current is a defining feature of this compound's action. nih.govahajournals.org Studies have consistently shown a much higher potency for INaL inhibition compared to peak INa inhibition. nih.govnih.gov For instance, in canine ventricular myocytes, the 50% inhibitory concentration (IC50) for late INa was found to be 5.9 µmol/L, whereas the IC50 for peak INa in dogs with chronic heart failure was 244 µmol/L. nih.govahajournals.org Similarly, in HEK293 cells expressing the LQT3 mutation ΔKPQ, the IC50 for blocking the sustained (late) current was 15 µM, nine times more potent than the IC50 for blocking the peak current (135 µM). nih.gov
| Current | Preparation | IC50 (µM) | Reference |
|---|---|---|---|
| Late INa | Canine Ventricular Myocytes | 5.9 - 6.5 | nih.govahajournals.org |
| Peak INa | Canine Ventricular Myocytes (Heart Failure) | 244 | nih.gov |
| Sustained INa (ΔKPQ Mutant) | HEK293 Cells | 15 | nih.gov |
| Peak INa (ΔKPQ Mutant) | HEK293 Cells | 135 | nih.gov |
| Late INa (R1623Q Mutant) | HEK293 Cells (0.1 Hz) | 7.5 | nih.gov |
| Peak INa (R1623Q Mutant) | HEK293 Cells (0.1 Hz) | 95 | nih.gov |
The inhibitory action of this compound on sodium channels is both voltage- and frequency-dependent (also known as use-dependent). nih.govnih.govfrontiersin.org This means the degree of block increases with more depolarized membrane potentials and higher frequencies of stimulation (i.e., faster heart rates). nih.govfrontiersin.org The compound preferentially binds to the open and inactivated states of the sodium channel, rather than the resting state. nih.govtandfonline.com
This state-dependent binding leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, which stabilizes the inactivated state of the channel. nih.govtandfonline.com The frequency-dependent block is a result of the drug having insufficient time to dissociate from the channel during the brief diastolic intervals at rapid rates, leading to an accumulation of blocked channels. nih.gov This property is particularly significant for the late sodium current. Research has shown that the potency of this compound to block late INa increases with higher stimulation frequencies. nih.gov For example, in HEK293 cells expressing the R1623Q mutant channel, the IC50 for late INa block decreased from 7.5 µM at a stimulation frequency of 0.1 Hz to 1.9 µM at 5 Hz. nih.gov This demonstrates that the drug's effect is augmented during tachycardia, a condition often associated with ischemia. nih.gov
| Stimulating Frequency (Hz) | IC50 for Peak INa Block (µM) | IC50 for Late INa Block (µM) | Reference |
|---|---|---|---|
| 0.1 | 95 | 7.5 | nih.gov |
| 1.0 | 78 | 7.3 | nih.gov |
| 2.0 | 37 | 2.2 | nih.gov |
| 5.0 | 25 | 1.9 | nih.gov |
This compound interacts with multiple voltage-gated sodium channel (NaV) subtypes, which are expressed in various tissues.
NaV1.5: This is the predominant cardiac sodium channel. This compound's inhibition of late current through NaV1.5 is the cornerstone of its anti-ischemic and antiarrhythmic effects in the heart. nih.govfrontiersin.org The drug induces a conformational state in NaV1.5 that resembles slow inactivation, thereby diminishing channel availability in a voltage- and use-dependent manner. nih.govnih.gov
NaV1.1: This neuronal sodium channel is associated with genetic epilepsies. This compound has been shown to selectively block the increased persistent current generated by epilepsy-associated NaV1.1 mutations with significantly higher potency than its block of peak current. researchgate.net
NaV1.4: The primary sodium channel in skeletal muscle, NaV1.4, is also blocked by this compound in a use-dependent fashion. tandfonline.com It has been shown to inhibit gain-of-function mutations in NaV1.4 associated with paramyotonia congenita, suggesting a potential therapeutic application in reducing the muscle hyperexcitability characteristic of this disorder. tandfonline.com
NaV1.7: This channel, found in peripheral nerves, is a key player in pain signaling. This compound has been shown to cause a use-dependent block of NaV1.7, indicating a potential role in analgesia. nih.govresearchgate.net
The efficacy of this compound is modulated by extracellular pH. During ischemic events, extracellular acidosis (a decrease in pH) is common. Studies on the cardiac NaV1.5 channel have shown that a low extracellular pH (e.g., 6.0) slows the kinetics of this compound's interaction with the channel by 4- to 5-fold compared to a normal pH of 7.4. nih.govfrontiersin.orgnih.gov However, despite this slowing of onset and recovery, this compound remains effective at reducing the late/persistent sodium current. nih.govnih.gov Acidosis itself can impair the natural inactivation of sodium channels, leading to an increase in late current. nih.govnih.gov this compound effectively counteracts this by restoring the voltage-dependent steady-state availability, thereby compensating for the impaired native inactivation process under acidic conditions. nih.govnih.gov
Effects on NaV Subtype Interactions (e.g., NaV1.5, NaV1.1, NaV1.4, NaV1.7)
Inhibition of Delayed Rectifier Potassium Currents (IKr, IKs)
In addition to its effects on sodium channels, this compound also inhibits delayed rectifier potassium currents, which are crucial for cardiac repolarization. drugbank.commdpi.com
IKr (rapidly activating delayed rectifier potassium current): this compound blocks the IKr current, which is carried by hERG channels. ahajournals.orgwikipedia.org This inhibition is responsible for the modest prolongation of the action potential duration and the QT interval observed with the drug. wikipedia.org The reported IC50 for IKr block is approximately 8-12 µM, which falls within the therapeutic concentration range. ahajournals.orgnih.gov
IKs (slowly activating delayed rectifier potassium current): The effect on IKs is less potent than on IKr. ahajournals.orgmdpi.com One study reported an inhibition of only 17% at a concentration of 30 μmol/L. ahajournals.org
Effects on L-Type Calcium Channels (ICa,L)
This compound has a modest inhibitory effect on L-type calcium channels (ICa,L). ahajournals.orgdrugbank.com The potency of this inhibition is significantly lower than that for INaL or IKr. The IC50 for inhibiting the peak L-type calcium current has been reported to be as high as 296 µmol/L, although the late component of the calcium current is inhibited with greater potency (IC50 ≈ 50 µmol/L). ahajournals.org Interestingly, while this compound has a minimal effect on the basal calcium current, it markedly attenuates the current when it is stimulated by beta-adrenoceptor activation (e.g., by isoprenaline). nih.govnih.gov This suggests a more pronounced effect under conditions of increased sympathetic tone, which often accompany ischemia. nih.govnih.gov
Investigation of Other Ion Channel Modulations (e.g., Ito, IK1)
While the primary action of this compound is the inhibition of the late sodium current (INa) and the rapidly activating delayed rectifier potassium current (IKr), its effects on other ion channels have been investigated to build a complete electrophysiological profile. Research on canine ventricular myocytes has shown that this compound has little to no inhibitory effect on the transient outward potassium current (Ito) or the inward rectifier potassium current (IK1) at therapeutic concentrations. ahajournals.orgahajournals.org The lack of effect on the IK1 current is significant as this current is crucial for maintaining the resting membrane potential. mdpi.comcinc.org Studies have confirmed that this compound does not alter the resting membrane potential in various models, including canine ventricular cardiomyocytes and Purkinje fibers. mdpi.com
| Ion Channel Current | IC50 Value (μmol/L) | Effect at Therapeutic Concentrations (2-6 μmol/L) |
|---|---|---|
| Late Sodium Current (Late INa) | 5.9 | Significant Inhibition |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | 11.5 | Significant Inhibition |
| Late L-type Calcium Current (Late ICa) | 50 | Weak Inhibition |
| Sodium-Calcium Exchange Current (INa-Ca) | 91 | Weak Inhibition |
| Peak L-type Calcium Current (ICa,L) | 296 | Very Weak Inhibition |
| Transient Outward Potassium Current (Ito) | No significant inhibition | Negligible |
| Inward Rectifier Potassium Current (IK1) | No significant inhibition | Negligible |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on canine ventricular myocytes. ahajournals.orgahajournals.org
Consequences on Intracellular Ion Homeostasis
Under pathological conditions such as myocardial ischemia, the late sodium current (INa) can be enhanced, leading to an excessive influx of sodium ions into the cardiac cells. nih.govahajournals.org This intracellular sodium accumulation, or sodium overload, is a critical factor in the development of cellular injury and dysfunction. ahajournals.orgecrjournal.com
The primary mechanism by which this compound attenuates sodium overload is through its potent and selective inhibition of the late INa. nih.govecrjournal.com By blocking this persistent inward current, this compound directly reduces the influx of sodium during the plateau phase of the action potential. europa.eueuropa.eu This action prevents the pathological rise in intracellular sodium concentration without significantly affecting the peak sodium current, which is essential for the normal upstroke of the action potential. nih.gov This targeted inhibition of the late INa is a key element of this compound's cardioprotective effects, interrupting a major step in the pathophysiology of myocardial ischemia. ecrjournal.com
The homeostasis of intracellular sodium and calcium are tightly linked, primarily through the activity of the sodium-calcium exchanger (NCX). sci-hub.se The NCX typically operates in its "forward mode," extruding one calcium ion in exchange for the influx of three sodium ions. However, when intracellular sodium levels become pathologically elevated, the exchanger can switch to its "reverse mode," importing calcium into the cell while extruding sodium. ecrjournal.comnih.gov
By attenuating intracellular sodium overload, this compound indirectly prevents the activation of the reverse mode of the NCX. ecrjournal.comnih.gov This action is a crucial consequence of late INa inhibition. By maintaining a lower intracellular sodium concentration, this compound reduces the driving force for calcium entry via the reverse-mode NCX, thereby preventing or reducing the subsequent intracellular calcium overload that is a hallmark of ischemic injury. nih.govahajournals.orgecrjournal.comsci-hub.se This reduction in cellular calcium overload is expected to improve myocardial relaxation and decrease diastolic stiffness. europa.eueuropa.eu
Mechanisms of Sodium Overload Attenuation
Influence on Cellular Electrophysiology
The effect of this compound on the action potential duration (APD) is complex and tissue-specific, arising from its balanced effects on multiple ion channels. mdpi.com The net effect on APD depends on the relative contributions of the late INa and IKr currents in different types of cardiac cells. mdpi.com
In Epicardial Cells: The late INa is less prominent in epicardial cells. Therefore, the dominant effect of this compound is the inhibition of the outward potassium current IKr, which leads to a concentration-dependent prolongation of the APD. ahajournals.orgahajournals.orgmdpi.com
In Mid-myocardial (M) and Purkinje Cells: In these cells, the late INa is significantly more prominent. mdpi.com Here, this compound's potent inhibition of this inward current outweighs its effect on IKr, resulting in an abbreviation (shortening) of the APD. ahajournals.orgahajournals.orgmdpi.com
Transmural dispersion of repolarization (TDR) refers to the differences in the action potential duration across the ventricular wall (from epicardium to endocardium). An increase in TDR is a known substrate for life-threatening arrhythmias like Torsades de Pointes (TdP). mdpi.com
Despite prolonging the QT interval, this compound does not increase, and may even reduce, TDR. ahajournals.orgahajournals.orgecrjournal.comnih.govmdpi.com This is a direct consequence of its differential effects on APD. By prolonging the APD in epicardial cells while shortening it in M-cells, this compound effectively reduces the differences in repolarization times across the ventricular wall. ahajournals.orgahajournals.orgmdpi.com This reduction in TDR stabilizes repolarization and is believed to contribute to this compound's antiarrhythmic properties. mdpi.commdpi.com
Furthermore, this compound has been shown to suppress early afterdepolarizations (EADs), which are triggers for arrhythmias, and reduce the beat-to-beat variability of the APD. ahajournals.orgahajournals.orgmdpi.com The combined actions of reducing TDR and suppressing EADs suggest that this compound possesses antiarrhythmic activity, distinguishing it from other drugs that prolong the QT interval but increase arrhythmia risk. ahajournals.orgahajournals.orgmdpi.com
| Parameter | Control | This compound (10 μmol/L) | Outcome |
|---|---|---|---|
| Epicardial APD90 (ms) | 241 ± 8 | 256 ± 9 | Prolongation |
| M-cell APD90 (ms) | 297 ± 11 | 287 ± 11 | Abbreviation |
| TDR (ms) | 56 ± 8 | 31 ± 6 | Reduction |
| QT Interval (ms) | 310 ± 11 | 330 ± 11 | Prolongation |
*APD90: Action potential duration at 90% repolarization. TDR: Transmural Dispersion of Repolarization (M-cell APD90 - Epicardial APD90). Data are presented as mean ± SEM. P<0.05 vs control. Data sourced from studies on canine ventricular wedge preparations. ahajournals.org
Suppression of Spontaneous and Triggered Activity (EADs, DADs)
This compound has demonstrated significant efficacy in suppressing arrhythmogenic triggers known as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). These abnormal depolarizations of the cardiac myocyte membrane can lead to spontaneous and triggered cardiac arrhythmias. The primary mechanism for this suppression is linked to this compound's potent inhibition of the late inward sodium current (INa,late). nih.govecrjournal.comnih.gov
During pathological conditions such as ischemia or heart failure, the INa,late is enhanced, leading to an overload of intracellular sodium. mdpi.com This sodium accumulation promotes the reverse mode of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and subsequent intracellular calcium overload. ecrjournal.comnih.gov This calcium overload is a critical factor in the genesis of both EADs and DADs. nih.govecrjournal.com EADs can be triggered by the reactivation of L-type calcium channels during the plateau phase of the action potential, a process facilitated by the sustained depolarization from INa,late. nih.govmdpi.com DADs are caused by spontaneous calcium release from the sarcoplasmic reticulum, which activates the transient inward current (Iti), largely carried by the NCX. ecrjournal.comahajournals.org
By inhibiting INa,late, this compound effectively reduces the intracellular sodium and subsequent calcium overload, thereby preventing the electrophysiological consequences. nih.govecrjournal.com Studies in various preclinical models have confirmed this activity. In canine pulmonary vein (PV) and superior vena cava (SVC) sleeve preparations, this compound (5-10 µM) effectively suppressed late phase 3 EADs and DADs induced by agents like acetylcholine, isoproterenol, and high extracellular calcium. ahajournals.orgnih.govnih.gov Similarly, in isolated guinea pig atrial myocytes, this compound normalized repolarization and suppressed EADs and DADs elicited by oxidative stress. mdpi.com This suppression of triggered activity is considered a key antiarrhythmic mechanism of the compound. mdpi.commdpi.comresearchgate.net
Modulation of Conduction Velocity and Refractoriness in Isolated Tissues
This compound distinctively modulates cardiac conduction and refractoriness, with effects that can vary between atrial and ventricular tissues. mdpi.comresearchgate.net A primary action is the slowing of conduction velocity, which is attributed to its use-dependent inhibition of the peak sodium channel current (INa,peak). nih.govnih.govresearchgate.net This effect is more pronounced at higher heart rates. nih.gov For instance, in canine pulmonary vein sleeves, 10 µM this compound significantly accentuated the use-dependent depression of the maximum rate of the action potential upstroke (Vmax), a surrogate for conduction velocity. nih.govnih.gov
Concurrently, this compound prolongs the effective refractory period (ERP), which is the interval during which a new action potential cannot be initiated. nih.govresearchgate.net This prolongation is a result of two combined effects: a modest prolongation of the action potential duration (APD) through inhibition of the delayed rectifier potassium current (IKr), and the development of post-repolarization refractoriness (PRR). researchgate.netnih.govnih.gov The atrial-selective nature of its antiarrhythmic action stems from these combined effects, as it can effectively terminate atrial flutter and fibrillation by prolonging the ERP in atrial tissue. mdpi.comnih.gov In canine models, this compound was shown to terminate induced atrial flutter and fibrillation by prolonging the ERP. mdpi.com The increase in ERP is more significant in atrial tissue compared to ventricular tissue. nih.govoup.com
Table 1: Effects of this compound on Electrophysiological Parameters in Isolated Tissues
| Parameter | Tissue Type | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Triggered Activity (EADs, DADs) | Canine PV/SVC Sleeves, Guinea Pig Myocytes | Suppression | Inhibition of INa,late, reducing Na+ and Ca2+ overload | mdpi.comahajournals.orgnih.gov |
| Conduction Velocity (Vmax) | Canine PV Sleeves, Atrial Tissue | Rate-dependent decrease | Use-dependent inhibition of peak INa | nih.govnih.govnih.gov |
| Effective Refractory Period (ERP) | Canine Atria, Porcine Model | Prolongation | IKr inhibition (APD prolongation) and PRR (peak INa inhibition) | mdpi.comnih.govnih.gov |
| Action Potential Duration (APD) | Ventricular Myocytes | Shortens when pathologically prolonged | Inhibition of INa,late | mdpi.comresearchgate.net |
| Action Potential Duration (APD) | Atrial Myocytes | Prolongation | Inhibition of IKr | researchgate.netnih.gov |
Metabolic Modulatory Hypotheses
Historical and Current Perspectives on Fatty Acid Oxidation and Glucose Metabolism Shifts
Historically, this compound was primarily characterized as a metabolic modulator. nih.govnih.gov The initial hypothesis proposed that its anti-ischemic effects stemmed from its action as a partial inhibitor of fatty acid oxidation (pFOX). researchgate.netmdpi.com Under normal aerobic conditions, the heart derives most of its energy (approximately 90%) from the oxidation of fatty acids. nih.gov While this process is energy-efficient, it requires more oxygen per unit of ATP produced compared to glucose oxidation. nih.govnih.govcapes.gov.br During ischemia, when oxygen supply is limited, a shift towards the more oxygen-efficient glucose oxidation pathway is beneficial. nih.gov
Impact on ATP Production and Energy Efficiency at the Cellular Level
The metabolic shift induced by this compound from fatty acid oxidation to glucose oxidation has a direct impact on cellular energy efficiency. nih.govresearchgate.net The oxidation of glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby improving the ATP production to oxygen consumption (P/O) ratio. nih.govnih.gov This enhanced efficiency means the heart can perform the same amount of work with a lower oxygen demand, a critical advantage during an ischemic event. nih.gov
Exploratory Research into Glucose and Bile Acid Metabolic Pathways
Recent exploratory research has begun to uncover this compound's influence on broader metabolic pathways, including bile acid metabolism. nih.gov A study investigating the effects of this compound in patients with precapillary pulmonary hypertension revealed significant changes in plasma metabolomic profiles. nih.gov Treatment with this compound was associated with alterations in bile acid metabolism, alongside changes in aromatic amino acid metabolism and redox homeostasis. nih.gov
Specifically, the study observed significant decreases in the levels of certain bile acids, such as 7-alpha-hydroxy-3-oxo-4-cholestenoate (7-HOCA), in patients treated with this compound. researchgate.net These changes in bile acid metabolites correlated strongly with improvements in right ventricular function and hemodynamics. nih.govresearchgate.net While the precise mechanisms are still under investigation, bile acids are known to be signaling molecules that can influence glucose and energy homeostasis. researchgate.net This emerging research suggests that this compound's metabolic effects may be more complex than previously understood, potentially involving pathways that regulate inflammation, oxidative stress, and broader energy regulation. researchgate.netresearchgate.net
Receptor and Transporter Interactions
This compound's pharmacokinetic profile and potential for drug-drug interactions are significantly influenced by its interactions with various drug transporters and metabolic enzymes. It is a known substrate and a moderate inhibitor of the P-glycoprotein (P-gp) transport system, also known as ATP Binding Cassette Transporter Subfamily B Member 1. medcentral.comnih.govahajournals.org As a P-gp substrate, its absorption and distribution can be affected by other drugs that inhibit or induce this transporter. medcentral.com As an inhibitor, this compound can increase the concentration of other P-gp substrates, such as digoxin. ahajournals.org
The metabolism of this compound is primarily carried out by the cytochrome P-450 (CYP) enzyme system, mainly by CYP3A4 and to a lesser extent, CYP2D6. medcentral.comnih.gov Consequently, potent inhibitors of CYP3A4 can significantly increase this compound plasma concentrations. medcentral.com this compound itself acts as a weak inhibitor of CYP3A and a moderate inhibitor of CYP2D6, creating potential for interactions with drugs metabolized by these enzymes. medcentral.com
Furthermore, this compound inhibits the organic cationic transporter-2 (OCT2), a transporter involved in the renal elimination of various compounds, including metformin. nih.gov This interaction can lead to increased plasma concentrations of metformin. nih.gov Early screening studies also indicated that this compound has a moderate affinity for α1-adrenergic, β-adrenergic, and serotonin (B10506) (5-HT1A, 5-HT2) receptors, although the clinical significance of these interactions is not fully established. tga.gov.au
Table 2: Summary of this compound Interactions with Receptors and Transporters
| Target | Interaction Type | Consequence | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate and moderate inhibitor | Potential for altered absorption and drug-drug interactions (e.g., with digoxin) | medcentral.comnih.govahajournals.org |
| Cytochrome P-450 3A4 (CYP3A4) | Substrate and weak inhibitor | Metabolism is affected by CYP3A4 inhibitors/inducers; can affect other CYP3A substrates | medcentral.comnih.gov |
| Cytochrome P-450 2D6 (CYP2D6) | Substrate and moderate inhibitor | Can affect metabolism of CYP2D6 substrates | medcentral.com |
| Organic Cationic Transporter-2 (OCT2) | Inhibitor | Decreases renal elimination of substrates like metformin | nih.gov |
| Adrenergic Receptors (α1, β1, β2) | Moderate affinity binding | Clinical contribution unclear | tga.gov.au |
| Serotonin Receptors (5-HT1A, 5-HT2) | Moderate affinity binding | Clinical contribution unclear | tga.gov.au |
Adrenergic Receptor Antagonist Activities in Preclinical Models (α1, β1)
Preclinical evidence has established that this compound possesses weak antagonistic properties at both α1- and β1-adrenergic receptors. nih.govahajournals.orgnih.gov This activity has been characterized through radioligand binding assays and functional studies in various animal models, revealing a micromolar affinity for these receptors.
In vitro binding studies using membranes from rat tissues have quantified the affinity of this compound for adrenergic receptor subtypes. For α1-adrenergic receptors, the inhibitory constant (Ki) values ranged from 8.2 ± 1.8 μM for the α1A subtype in rat salivary gland membranes to 19.5 ± 1.4 μM for the α1B subtype in rat liver membranes. nih.gov Similarly, the affinity for β1-adrenergic receptors in rat heart and β2-adrenergic receptors in guinea-pig lungs was found to be in the micromolar range, with reported pKi values of 5.8 and 6.3, respectively. nih.gov Another study reported Ki values of 8.6 µM for β1-receptors and 14.8 µM for β2-receptors. nih.gov
Functional assays have further substantiated this weak antagonistic activity. In isolated, electrically stimulated rat left atria, this compound was shown to weakly antagonize the positive inotropic effects induced by isoprenaline, a non-selective β-agonist. nih.gov This was demonstrated with an apparent pA2 value of 5.85. nih.gov In pithed rats, this compound dose-dependently and competitively antagonized the chronotropic (heart rate) and depressor (blood pressure) responses to isoprenaline. nih.gov
It is noteworthy that in conscious animal models with intact autonomic nervous systems, the anti-adrenergic effects of this compound are often minimal or masked. nih.gov However, when autonomic control mechanisms are blocked, for instance with hexamethonium, the antagonistic effects of this compound on α- and β-adrenergic receptors become more apparent. nih.gov This suggests that while present, the adrenergic blockade by this compound at therapeutic concentrations may not be a primary driver of its hemodynamic effects in a normal physiological state.
Table 1: Adrenergic Receptor Binding Affinities of this compound in Preclinical Models
| Receptor Subtype | Tissue Source | Ki (μM) | pKi | Reference |
|---|---|---|---|---|
| α1A | Rat Salivary Gland | 8.2 ± 1.8 | - | nih.gov |
| α1B | Rat Liver | 19.5 ± 1.4 | - | nih.gov |
| α1 | - | - | 5.1 | nih.gov |
| β1 | Rat Heart | 8.6 | 5.8 | nih.govnih.gov |
| β2 | Guinea-pig Lung | 14.8 | 6.3 | nih.govnih.gov |
Table 2: Functional Antagonism of this compound at β-Adrenergic Receptors
| Preparation | Agonist | Measured Effect | pA2 Value | Reference |
|---|
Role as a P-glycoprotein (P-gp) Inhibitor and Substrate
P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in drug disposition. This compound has a dual interaction with P-gp, acting as both a substrate and an inhibitor. ahajournals.orgnih.gov This relationship has significant implications for its own pharmacokinetics and for potential drug-drug interactions.
As a substrate of P-gp, the absorption and plasma concentrations of this compound can be influenced by P-gp inhibitors. tga.gov.au For instance, co-administration with verapamil, a known P-gp inhibitor, has been shown to increase the steady-state concentrations of ranolazine (B828) by 2.2-fold. nih.govnih.gov Similarly, cyclosporine, another P-gp inhibitor, can also increase plasma levels of ranolazine. nih.govtga.gov.au
Conversely, this compound itself acts as a moderate to potent inhibitor of P-gp. nih.govtga.gov.au This inhibitory action can affect the pharmacokinetics of other drugs that are substrates of P-gp. For example, this compound has been shown to increase the plasma concentrations of digoxin, a P-gp substrate, by 1.4- to 1.6-fold. oup.comtga.gov.au This interaction necessitates careful monitoring and potential dose adjustments of co-administered P-gp substrates.
Cytochrome P450 (CYP) Enzyme Inhibition (CYP3A4, CYP2D6)
The metabolism of this compound is primarily mediated by the cytochrome P450 system, with CYP3A4 being the major enzyme involved, and CYP2D6 playing a lesser role. researchgate.netresearchgate.net this compound also exhibits inhibitory effects on these enzymes, leading to a complex drug interaction profile.
This compound is a mild to moderate inhibitor of CYP3A4. nih.govtga.gov.au This can lead to increased plasma concentrations of drugs that are sensitive CYP3A4 substrates, particularly those with a narrow therapeutic index such as cyclosporine, tacrolimus, and sirolimus. nih.gov For example, co-administration of this compound can increase the Cmax of simvastatin, a CYP3A4 substrate, by approximately 2-fold. oup.comtga.gov.au
The interaction with CYP3A4 is bidirectional, as this compound is also a substrate for this enzyme. nih.govtga.gov.au Strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the area under the curve (AUC) of ranolazine, by as much as 3.0- to 3.9-fold. nih.govtga.gov.au Moderate CYP3A4 inhibitors like diltiazem (B1670644) also cause a dose-dependent increase in ranolazine concentrations. nih.govtga.gov.au
Regarding CYP2D6, available data suggest that this compound is a mild inhibitor of this enzyme. nih.gov The impact of potent CYP2D6 inhibitors on ranolazine concentrations is less pronounced than that of CYP3A4 inhibitors. For instance, the potent CYP2D6 inhibitor paroxetine (B1678475) was found to increase the steady-state plasma concentrations of ranolazine by an average of 1.2-fold. nih.govtga.gov.au
Table 3: Interaction of this compound with P-glycoprotein and Cytochrome P450 Enzymes
| Interacting Protein | Role of this compound | Interacting Drug Example | Effect on Interacting Drug | Effect on this compound | Reference |
|---|---|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate & Inhibitor | Digoxin | Increased plasma concentrations | - | oup.comtga.gov.au |
| Verapamil | - | Increased plasma concentrations | nih.govnih.gov | ||
| Cytochrome P450 3A4 (CYP3A4) | Substrate & Mild/Moderate Inhibitor | Simvastatin | Increased Cmax | - | oup.comtga.gov.au |
| Ketoconazole | - | Increased AUC (3.0-3.9 fold) | nih.govtga.gov.au | ||
| Diltiazem | - | Increased plasma concentrations | nih.govtga.gov.au | ||
| Cytochrome P450 2D6 (CYP2D6) | Substrate & Mild Inhibitor | Paroxetine | - | Increased plasma concentrations (1.2-fold) | nih.govtga.gov.au |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of P Ranolazine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
The pharmacokinetic profile of ranolazine (B828) has been evaluated in several animal models, including rats and dogs. Following oral administration, ranolazine is absorbed with a mean absolute bioavailability ranging from 35% to 50%, though with considerable inter-individual variability. europa.eunih.gov Peak plasma concentrations (Cmax) are typically reached within one to six hours after oral administration. europa.eunih.govdrugbank.com The presence of food does not significantly affect the rate or extent of ranolazine absorption. nih.govfda.gov
Ranolazine distributes into tissues, with a mean steady-state volume of distribution (Vss) of about 180 L. europa.eueuropa.eu It is approximately 62% bound to plasma proteins, primarily to alpha-1 acid glycoprotein. europa.eunih.govdrugbank.com
Metabolism is the primary route of elimination for ranolazine, with less than 5% of the dose excreted unchanged in the urine and feces. europa.eumedicines.org.uk Following a single oral dose of radiolabeled ranolazine in healthy subjects, approximately 73% of the radioactivity is recovered in the urine and 25% in the feces. europa.eumedicines.org.uk The elimination half-life of the immediate-release formulation is about 2-3 hours after intravenous administration and approximately 7 hours for the extended-release formulation due to absorption rate-limited elimination. europa.eunih.gov
Studies in rats have shown that conditions such as diabetes mellitus can alter the pharmacokinetics of ranolazine. In a study comparing diabetic and non-diabetic rats, diabetic rats exhibited a significantly lower peak serum concentration (Cmax) and area under the curve (AUC), along with a higher volume of distribution (Vd) and clearance (CL) of ranolazine. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of Ranolazine in Diabetic vs. Non-Diabetic Rats This table is interactive. You can sort and filter the data.
| Parameter | Diabetic Rats (mean ± SD) | Non-Diabetic Rats (mean ± SD) | P-value |
|---|---|---|---|
| Cmax (ng/ml) | 899.94 ± 387.85 | 1911.25 ± 975.90 | <0.05 |
| AUC0-12 (ng/ml/min) | 3164.33 ± 501.87 | 8036.50 ± 2377.93 | <0.001 |
| Vd (L/Kg) | 133.70 ± 2.81 | 60.77 ± 2.32 | <0.001 |
| CL (ng/ml/h) | 21.80 ± 5.00 | 9.91 ± 4.83 | <0.01 |
| Tmax (hr) | 1 ± 0.00 | 1 ± 0.55 | >0.05 |
Data from a study in male rats treated with 80 mg/kg of ranolazine for 7 days. nih.govresearchgate.net
In Vitro Metabolic Pathways and Enzyme Kinetics
In vitro studies using human liver microsomes have identified that ranolazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP2D6. europa.euresearchgate.net O-demethylation and N-dealkylation are the most significant metabolic pathways. europa.eu Over 100 metabolites have been identified in urine and 47 in plasma. europa.eu
The main metabolites are formed through several key pathways:
N-dealkylation of the piperidine (B6355638) ring, creating metabolites such as CVT-2738 and CVT-4786. nih.gov
O-demethylation , resulting in CVT-2514. nih.gov
O-dearylation of the methoxyphenoxy moiety, producing CVT-2512. nih.gov
Glucuronide conjugation , leading to metabolites like CVT-5431. nih.gov
Ranolazine itself is a weak inhibitor of CYP3A and a moderate inhibitor of CYP2D6 and P-glycoprotein (P-gp). nih.govmedscape.com It is also a substrate for P-gp, meaning that P-gp inhibitors can increase its plasma levels. europa.eufda.gov For instance, verapamil, a P-gp inhibitor, has been shown to increase ranolazine's steady-state concentrations by 2.2-fold. europa.eu Conversely, inducers of CYP3A4, such as rifampicin, can decrease ranolazine concentrations by approximately 95%. europa.eu
Table 2: Effect of CYP and P-gp Modulators on Ranolazine Pharmacokinetics This table is interactive. You can sort and filter the data.
| Modulator | Effect on Ranolazine | Fold Change in AUC/Concentration |
|---|---|---|
| Ketoconazole (potent CYP3A4 inhibitor) | Increased | 3.0- to 3.9-fold |
| Diltiazem (B1670644) (moderate CYP3A4 inhibitor) | Increased | 1.8- to 2.3-fold |
| Verapamil (P-gp inhibitor) | Increased | 2.2-fold |
| Rifampicin (CYP3A4 inducer) | Decreased | ~95% decrease |
| Paroxetine (B1678475) (potent CYP2D6 inhibitor) | Increased | 1.2-fold |
Data from various in vitro and in vivo studies. europa.eunih.goveuropa.eu
Concentration-Dependent Pharmacodynamic Responses in Isolated Organs and Cells
The primary mechanism of action of ranolazine at therapeutic concentrations is the inhibition of the late inward sodium current (INaL). smw.ch This effect is concentration-, frequency-, and voltage-dependent. smw.ch In isolated canine ventricular myocytes, ranolazine inhibits several ion currents with varying potencies.
Table 3: Inhibitory Concentrations (IC50) of Ranolazine on Various Ion Currents in Canine Ventricular Myocytes This table is interactive. You can sort and filter the data.
| Ion Current | IC50 (μM) |
|---|---|
| Late INa | 5.9 |
| IKr | 11.5 |
| Late ICa | 50 |
| INa-Ca | 91 |
| Peak ICa | 296 |
Data from electrophysiological studies on isolated canine ventricular myocytes. nih.gov
In isolated canine ventricular tissues, ranolazine exhibits different effects on the action potential duration (APD) of various cell types. It causes a small, concentration-dependent prolongation of APD in epicardial cells but an abbreviation or biphasic effect in M cells, leading to a reduction in the transmural dispersion of repolarization. nih.govahajournals.org In isolated perfused rat livers, ranolazine has been shown to increase glycolysis and glycogenolysis while decreasing gluconeogenesis, effects that are accompanied by an inhibition of oxygen consumption. scirp.org
In a study using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), ranolazine showed dose-dependent effects on the action potential. At 10 μM, it was relatively stable, but at 100 μM, it led to marked changes and increased variability in action potential metrics. researchgate.net In H9c2 cardiomyocytes, ranolazine demonstrated protective effects, increasing cell viability in a time- and dose-dependent manner. europeanreview.org
Preclinical Dose-Response and Efficacy Studies
Preclinical studies in various animal models have demonstrated the efficacy of ranolazine. In a rat model of ischemia/reperfusion-induced ventricular arrhythmias, ranolazine significantly reduced the incidence of ventricular tachycardia and fibrillation. dovepress.com In a mouse model of hypertrophic cardiomyopathy, long-term treatment with ranolazine prevented the development of cardiac remodeling and myocardial dysfunction. nih.gov Specifically, ranolazine inhibited the enhanced late Na+ current, reduced intracellular Na+ and diastolic Ca2+, and prevented the pathological increase in calmodulin kinase activity in mutant mice. nih.gov
In a study on anesthetized pigs, ranolazine administration significantly increased the ventricular fibrillation threshold. dovepress.com In a rat model of type 2 diabetes, ranolazine showed neuroprotective effects by improving neuronal survival and attenuating brain inflammation. mdpi.com
The Monotherapy Assessment of Ranolazine in Stable Angina (MARISA) trial, a dose-finding study, showed that ranolazine monotherapy improved exercise performance in a dose-dependent fashion. dovepress.comeuropa.eu
Table 4: Dose-Response of Ranolazine on Exercise Duration in the MARISA Trial This table is interactive. You can sort and filter the data.
| Ranolazine Dose (twice daily) | Increase in Exercise Duration (seconds) vs. Placebo | P-value vs. Placebo |
|---|---|---|
| 500 mg | 94 | <0.005 |
| 1000 mg | 103 | <0.005 |
| 1500 mg | 116 | <0.005 |
Data from the MARISA trial. dovepress.comeuropa.eu
Preclinical Pharmacological Investigations and Experimental Models of P Ranolazine
Cardiac Models of Disease Pathophysiology
In Vitro and Ex Vivo Models of Myocardial Ischemia-Reperfusion Injury
The protective effects of p-Ranolazine in the context of myocardial ischemia-reperfusion (I/R) injury have been explored in various preclinical models. In isolated rabbit hearts subjected to I/R, this compound has been shown to reduce myocardial damage. nih.gov One proposed mechanism for this cardioprotection is the inhibition of the late sodium current (INa), which helps to prevent the intracellular calcium overload that is a key contributor to cell death during reperfusion. nih.govnih.gov Studies have demonstrated that this compound can decrease post-ischemic contracture in isolated rabbit hearts. nih.gov
In a rabbit model of regional myocardial ischemia and reperfusion, this compound administration was associated with an improvement in ejection fraction and stroke volume, as well as reduced wall motion abnormalities following reperfusion. smw.ch Furthermore, in isolated heart models, this compound has been observed to limit the depletion of cardiac ATP during ischemia, suggesting a beneficial effect on myocardial energetics. nih.gov In isolated rat hearts, this compound reduced oxidative stress and improved mitochondrial integrity, leading to less frequent ventricular fibrillation and smaller infarct sizes. nih.gov
However, not all studies have demonstrated a protective effect. In one canine model of regional myocardial ischemia/reperfusion, this compound did not significantly reduce infarct size compared to the control group. nih.gov This highlights the variability in experimental outcomes that can arise from differences in animal models and experimental protocols.
Interactive Data Table: Effects of this compound in Myocardial Ischemia-Reperfusion Models
| Model | Key Findings | Reference |
| Isolated Rabbit Heart | Reduced myocardial damage, decreased post-ischemic contracture, limited ATP depletion. | nih.govnih.gov |
| Rabbit Regional I/R | Improved ejection fraction and stroke volume, reduced wall motion abnormalities. | smw.ch |
| Isolated Rat Heart | Reduced oxidative stress, improved mitochondrial integrity, smaller infarct size. | nih.gov |
| Canine Regional I/R | No significant reduction in infarct size. | nih.gov |
Experimental Models of Diastolic Dysfunction (e.g., Doxorubicin-Induced Cardiotoxicity)
This compound has shown promise in mitigating diastolic dysfunction in various experimental settings. In spontaneously hypertensive rats (SHRs), which exhibit impaired left ventricular relaxation and increased stiffness, this compound was found to improve diastolic function. physiology.org The mechanism in this model is thought to involve the inhibition of the elevated late sodium current, leading to a reduction in calcium overload. physiology.org
A significant area of investigation has been doxorubicin-induced cardiotoxicity, a known cause of diastolic dysfunction. In animal models of doxorubicin-induced cardiotoxicity, this compound administration attenuated diastolic cardiac dysfunction and prevented the worsening of systolic function. researchgate.net This protective effect is associated with a reduction in oxidative stress and functional derangements in cardiomyocytes. researchgate.netnih.gov In C57BL6 mice treated with doxorubicin, this compound prevented left ventricular dilation and dysfunction. nih.govahajournals.org This was accompanied by a reduction in markers of cardiac remodeling, such as connective tissue growth factor (CTGF) and matrix metalloproteinase 2 (MMP2) mRNA levels. nih.govahajournals.org Furthermore, this compound has been shown to protect against doxorubicin-induced cardiotoxicity by reducing oxidative stress. nih.gov
In a deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouse model, which also develops diastolic dysfunction, this compound improved diastolic function. nih.govahajournals.org Interestingly, in this model, the beneficial effect was attributed to a direct effect on myofilaments, modulating their calcium sensitivity, rather than an effect on the late sodium current. nih.govahajournals.orgnih.gov This suggests that this compound may have multiple mechanisms of action in improving diastolic function depending on the underlying pathology.
Interactive Data Table: this compound in Experimental Models of Diastolic Dysfunction
| Model | Pathology | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Diastolic Dysfunction | Improved diastolic function via inhibition of late INa. | physiology.org |
| Doxorubicin-Treated Rats/Mice | Cardiotoxicity, Diastolic Dysfunction | Attenuated diastolic and prevented worsening of systolic dysfunction, reduced oxidative stress and cardiac remodeling. | researchgate.netnih.govnih.govahajournals.org |
| DOCA-Salt Hypertensive Mice | Diastolic Dysfunction | Improved diastolic function through modulation of myofilament calcium sensitivity. | nih.govahajournals.orgnih.gov |
Antiarrhythmic Efficacy in Animal Models of Atrial Fibrillation and Ventricular Tachyarrhythmias
The antiarrhythmic properties of this compound have been demonstrated in various animal models of both atrial and ventricular arrhythmias.
In models of atrial fibrillation (AF) , this compound has shown atrial-selective electrophysiological effects. ahajournals.org In a rat model of monocrotaline-induced pulmonary hypertension, which leads to right atrial remodeling and increased susceptibility to arrhythmias, this compound was able to attenuate the development of ex vivo atrial arrhythmias. nih.gov In canine models, this compound has been shown to suppress AF triggers from pulmonary vein sleeves. nih.gov Furthermore, it has demonstrated efficacy in preventing the induction of AF in coronary-perfused atria isolated from the hearts of dogs with heart failure. ahajournals.org The mechanism is thought to involve a rate-dependent inhibition of the peak sodium current at faster heart rates, which are characteristic of AF. mdpi.com Some studies have also pointed to the inhibition of the TASK-1 potassium channel as a contributing factor to its atrial antiarrhythmic effects. frontiersin.org
Regarding ventricular tachyarrhythmias , this compound has been shown to be effective in models of ischemia and ischemia-reperfusion. In rats subjected to coronary artery occlusion, this compound significantly reduced the incidence of ventricular fibrillation. nih.govphysiology.org It also decreased the incidence and duration of ventricular tachycardia during reperfusion. nih.govphysiology.orgresearchgate.net In isolated rabbit hearts with regional ischemia, this compound facilitated the termination of ventricular tachyarrhythmias by suppressing focal activity. jst.go.jp However, in a model of late myocardial infarction in rabbits, a lower dose of this compound did not prevent the inducibility of ventricular arrhythmias and in some cases aggravated them, while a higher cumulative dose showed some antiarrhythmic effects. oup.com
Interactive Data Table: Antiarrhythmic Efficacy of this compound in Animal Models
| Arrhythmia Type | Animal Model | Key Findings | Reference |
| Atrial Fibrillation | Rat (Monocrotaline-induced PH) | Attenuated susceptibility to ex vivo atrial arrhythmias. | nih.gov |
| Atrial Fibrillation | Canine (Heart Failure) | Prevented induction of AF in isolated atria. | ahajournals.org |
| Atrial Fibrillation | Canine (Pulmonary Vein Preparations) | Suppressed AF triggers. | nih.gov |
| Ventricular Tachyarrhythmias | Rat (Ischemia-Reperfusion) | Reduced incidence and duration of VT and VF. | nih.govphysiology.org |
| Ventricular Tachyarrhythmias | Rabbit (Regional Ischemia) | Facilitated termination of VT/VF by suppressing focal activity. | jst.go.jp |
| Ventricular Tachyarrhythmias | Rabbit (Late Myocardial Infarction) | Dose-dependent effects, with higher doses showing some antiarrhythmic benefit. | oup.com |
Investigations in Genetic Models of Arrhythmias (e.g., Long QT Syndrome Type 3)
This compound has been specifically investigated for its potential therapeutic role in Long QT Syndrome Type 3 (LQT3), a genetic disorder caused by mutations in the SCN5A gene leading to an excessive late sodium current. nih.govnih.govahajournals.org In experimental models of LQT3, this compound has been shown to preferentially block this aberrant late INaL without significantly affecting the peak sodium current. nih.govnih.govahajournals.orgresearchgate.net
In an experimental study using TSA201 cells expressing the D1790G mutation found in LQT3 patients, this compound demonstrated a concentration-dependent block of the enhanced INaL. nih.govnih.govahajournals.org This selective action is crucial as it targets the underlying electrophysiological defect in LQT3. nih.govnih.govahajournals.org In a cellular model of LQT3 using isolated endocardium and epicardium cells treated with anemone toxin II (ATX-II) to mimic the increased INaL, this compound was effective in abrogating the induced cellular arrhythmias. abccardiol.org These preclinical findings provide a strong rationale for the use of this compound in managing arrhythmias associated with LQT3.
Interactive Data Table: this compound in Genetic Arrhythmia Models
| Genetic Disorder | Experimental Model | Key Findings | Reference |
| Long QT Syndrome Type 3 (LQT3) | TSA201 cells with D1790G mutation | Concentration-dependent block of late INaL. | nih.govnih.govahajournals.org |
| Long QT Syndrome Type 3 (LQT3) | Isolated cardiomyocytes with ATX-II | Abrogated cellular arrhythmias. | abccardiol.org |
Effects on Right Ventricular Function and Hemodynamics in Animal Models
The effects of this compound on right ventricular (RV) function have been studied, particularly in the context of pulmonary hypertension (PH). In a rodent model of RV hypertrophy, this compound was reported to reverse metabolic dysfunction and improve cardiac output and exercise capacity. bmj.com In a rat model of monocrotaline-induced PH, the development of RV hypertrophy was observed, and while the study focused on atrial arrhythmias, it sets a precedent for investigating RV effects in this model. nih.gov A study in patients with precapillary PH showed that this compound treatment for 6 months significantly improved RV ejection fraction and RV/Left ventricle mean glucose uptake. nih.gov While this is a clinical study, it was based on promising results from animal models. bmj.com
Non-Cardiac Preclinical Applications
While the primary focus of this compound research has been on its cardiovascular effects, some preclinical studies have explored its potential in non-cardiac applications. One notable area is in protection against ischemia-reperfusion injury in other organs. A study in adult male rats demonstrated that this compound protects the kidney from ischemia/reperfusion injury by modulating inflammatory and oxidative pathways. sysrevpharm.org This suggests that the mechanisms of action of this compound, such as reducing oxidative stress, may have broader therapeutic potential beyond the heart.
Neurophysiological Modulation in Isolated Neurons and Animal Models of Neuropathic Pain
This compound has demonstrated notable effects on neuronal excitability, positioning it as a compound of interest for neuropathic pain. nih.govresearchgate.net Investigations have shown its ability to modulate voltage-gated sodium channels, particularly Nav1.7 and Nav1.8 isoforms, which are implicated in pain pathways. nih.govnih.gov In isolated dorsal root ganglion (DRG) neurons, which are primary afferent nociceptors, this compound has been observed to reduce the high-frequency firing associated with hyperexcitability in pain states. nih.govresearchgate.net Specifically, in DRG neurons expressing wild-type human Nav1.7 channels, a clinically relevant concentration of 10 μM this compound was shown to suppress the high-frequency firing phenotype induced by current injections. researchgate.net This effect is attributed to its state-dependent blockade of sodium channels, preferentially targeting channels in the open or inactivated states, which are more prevalent during the repetitive firing characteristic of neuropathic pain. nih.gov
Animal models of neuropathic pain have provided further evidence for the analgesic potential of this compound. In the spared nerve injury (SNI) model in rats, a well-established model of peripheral neuropathic pain, both intraperitoneal and oral administration of this compound resulted in a dose-dependent inhibition of mechanical and cold allodynia. researchgate.netnih.govnih.gov These effects were observed without inducing ataxia or other significant behavioral side effects, suggesting a favorable therapeutic window. nih.govnih.gov Studies have also explored its efficacy in a demyelination injury model, where it was found to attenuate mechanical hyperalgesia. oup.com The analgesic effects of this compound in these models are linked to its ability to inhibit the persistent or "late" sodium current in sensory neurons, thereby reducing neuronal hyperexcitability. nih.govresearchgate.net
| Experimental Model | Key Findings | Relevant Sodium Channels |
| Isolated Dorsal Root Ganglion (DRG) Neurons | Suppressed high-frequency firing. researchgate.net | Nav1.7, Nav1.8 nih.govnih.gov |
| Spared Nerve Injury (SNI) Animal Model | Dose-dependently inhibited mechanical and cold allodynia. nih.govnih.gov | Nav1.7, Nav1.8 nih.gov |
| Demyelination Injury Animal Model | Attenuated mechanical hyperalgesia. oup.com | Nav1.7, Nav1.8 oup.com |
Anti-Inflammatory Effects in Endothelial Cell Cultures and Murine Atherosclerosis Models
This compound exhibits significant anti-inflammatory properties, which have been investigated in both in vitro and in vivo models. In endothelial cell cultures, this compound has been shown to reduce the expression of adhesion molecules and proinflammatory cytokines when the cells are treated concurrently with an inflammatory agent. nih.gov This reduction in adhesion molecules leads to decreased adhesion of immune cells to the endothelium, a critical step in the inflammatory process of atherosclerosis. nih.gov The underlying mechanism appears to involve the modulation of intracellular sodium and calcium levels. By reducing intracellular sodium concentration, this compound lessens the influx of calcium during an inflammatory stimulus, thereby diminishing the cellular production of inflammatory mediators. nih.govpnas.org
In murine models of atherosclerosis, specifically in LDL receptor knockout (LDL−/−) mice fed a high-fat diet, treatment with this compound resulted in a reduced atherosclerotic plaque burden. nih.govpnas.org Furthermore, the plaques in treated mice showed increased stability, a crucial factor in preventing plaque rupture and subsequent cardiovascular events. nih.govnews-medical.net These effects are associated with a diminished inflammatory response within the arterial wall. nih.govnews-medical.net Studies in rat models of acute and sub-acute inflammation have also demonstrated the anti-inflammatory activity of this compound. In a carrageenan-induced paw edema model (an acute inflammation model), this compound significantly decreased paw volume. nih.govnih.gov In a sub-acute model involving subcutaneously implanted foreign bodies, this compound reduced the dry weight of the resulting granuloma, with histological analysis showing decreased granulation tissue formation. nih.govnih.govresearchgate.net These effects were comparable to those of the standard anti-inflammatory drug, aspirin. nih.govnih.gov The anti-inflammatory actions of this compound are linked to the inhibition of inflammatory markers such as C-reactive protein (CRP), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α). nih.govsysrevpharm.org
| Experimental Model | Key Findings | Mechanism of Action |
| Endothelial Cell Cultures | Reduced expression of adhesion molecules and proinflammatory cytokines. nih.gov | Modulation of intracellular Na+ and Ca2+ levels, inhibition of NF-kappa-B. nih.govnews-medical.net |
| Murine Atherosclerosis Models (LDL−/− mice) | Reduced atherosclerotic plaque size and increased plaque stability. nih.govpnas.org | Diminished inflammation in the arterial wall. nih.govnews-medical.net |
| Rat Model of Acute Inflammation (Carrageenan-induced paw edema) | Significantly decreased paw edema volume. nih.govnih.gov | Inhibition of inflammatory mediators. nih.gov |
| Rat Model of Sub-acute Inflammation (Cotton pellet granuloma) | Significantly decreased granuloma dry weight and reduced granulation tissue formation. nih.govnih.gov | Inhibition of inflammatory mediators like IL-1 and TNF-α. nih.govsysrevpharm.org |
Exploratory Research into Anti-Cancer Activities in Cell Lines and Animal Tumor Models
Exploratory research has uncovered potential anti-cancer activities of this compound, primarily focusing on its ability to inhibit cancer cell invasiveness and metastasis. In various cancer cell lines, including breast, prostate, and colorectal cancer, this compound has been shown to inhibit cellular invasiveness, particularly under hypoxic conditions which are common in solid tumors. nih.govresearchgate.net For instance, in human breast cancer MDA-MB-231 cells, this compound suppressed the pro-invasive morphology and reduced the degradation of the extracellular matrix. nih.gov This anti-invasive effect was observed to be dose-dependent and could occur independently of cell proliferation. nih.gov The mechanism is thought to involve the inhibition of voltage-gated sodium channels (VGSCs), which are de novo expressed in many cancers and contribute to their metastatic potential. researchgate.net
In vivo studies using animal tumor models have corroborated these in vitro findings. In immunodeficient mice injected with human breast cancer cells, this compound significantly reduced lung colonization. nih.gov Similarly, in a rat model of prostate cancer, administration of this compound reduced metastasis to the lungs without significantly affecting primary tumor growth, suggesting a specific anti-metastatic effect. nih.govfrontiersin.org In a mouse model of melanoma, this compound also demonstrated the ability to suppress metastatic abilities. researchgate.net Furthermore, in a xenograft mouse model using human prostate cancer cells (22Rv1), the combination of this compound with the anti-androgen enzalutamide (B1683756) resulted in a significant decrease in tumor growth compared to control treatments. oncotarget.com This suggests a potential synergistic effect when combined with existing cancer therapies. oncotarget.com
| Cancer Type/Model | Cell Lines | Animal Models | Key Findings |
| Breast Cancer | MDA-MB-231 | Immunodeficient mice | Inhibited invasiveness in vitro; reduced lung colonization in vivo. nih.govnih.gov |
| Prostate Cancer | Human and rat prostate cancer cells | Rat model of prostate cancer, Nude mouse xenograft model | Reduced metastasis to lungs in vivo; combination with enzalutamide decreased tumor growth. nih.govfrontiersin.orgoncotarget.com |
| Colorectal Cancer | Human colorectal cancer cells | N/A | Inhibited invasiveness under hypoxic conditions in vitro. nih.gov |
| Melanoma | N/A | Mouse model of melanoma | Suppressed metastatic abilities in vivo. researchgate.net |
Advanced Analytical Methodologies for P Ranolazine Research
Chromatographic Techniques for Quantitative Analysis and Impurity Profiling
Chromatography stands as a cornerstone for the separation, identification, and quantification of p-Ranolazine and its related substances. Various chromatographic techniques offer distinct advantages in terms of resolution, sensitivity, and speed.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of this compound in both bulk drug and pharmaceutical formulations. pharmatutor.orgajpaonline.com These methods offer high resolution and sensitivity for quantitative analysis and impurity profiling.
Research Findings:
Method Development: A variety of reversed-phase HPLC (RP-HPLC) methods have been developed. A common approach utilizes a C8 or C18 column with a mobile phase consisting of a mixture of a buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile). researchgate.net For instance, one method achieved separation on a C8 column with a mobile phase of phosphate buffer and acetonitrile (B52724) (30:70 v/v) at a flow rate of 0.5 mL/min, with detection at 273 nm. researchgate.net Another validated RP-LC method used an X-terra RP-18 column with a mobile phase of sodium di-hydrogen phosphate monohydrate buffer with triethylamine (B128534) (pH 5.0) and acetonitrile (600:400 v/v) at a flow rate of 1.0 mL/min and UV detection at 225 nm. scirp.org
UHPLC for Enhanced Performance: UHPLC methods offer faster analysis times and improved efficiency. A validated UHPLC method for this compound hydrochloride estimation employed a BDS Hypersil C18 column with a mobile phase of Methanol (B129727): 0.1% Orthophosphoric Acid (50:50 v/v) at a flow rate of 1.5 ml/min and UV detection at 224 nm. thepharmajournal.com This method demonstrated linearity in the concentration range of 20-100 µg/ml with a correlation coefficient of 0.999. thepharmajournal.com Another RP-UPLC method was developed to quantify fifteen related substances in this compound, showcasing the power of this technique for impurity profiling. researchgate.net
Validation: These methods are rigorously validated according to ICH guidelines for parameters such as linearity, accuracy, precision, robustness, and specificity. thepharmajournal.commedipol.edu.trajpaonline.com For example, a stability-indicating HPLC method was developed and validated, proving its suitability for analyzing the drug in the presence of its degradation products. medipol.edu.tr
Interactive Data Table: HPLC/UHPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC | C8 | Phosphate buffer:Acetonitrile (30:70 v/v) | 0.5 | 273 | 10-125 | 1.000 | researchgate.net |
| RP-LC | X-terra RP-18 | Sodium di-hydrogen phosphate monohydrate buffer (pH 5.0):Acetonitrile (600:400 v/v) | 1.0 | 225 | 11.98-37.92 | >0.999 | scirp.org |
| UHPLC | BDS Hypersil C18 | Methanol:0.1% Orthophosphoric Acid (50:50 v/v) | 1.5 | 224 | 20-100 | 0.999 | thepharmajournal.com |
| RP-UPLC | Waters Acquity BEH RP18 | Monobasic sodium buffer, basic organic modifier, and acetonitrile | Not Specified | Not Specified | 0.1-0.3 (for impurities) | Not Specified | researchgate.net |
HPTLC is a valuable alternative for the quantification of this compound, offering simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. hjhs.co.in
Research Findings:
Methodology: A typical HPTLC method involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 plate, which is then developed in a suitable mobile phase. For this compound, a mobile phase of butanol–acetic acid–water (6:2:2 v/v) has been used, with densitometric quantification performed at 270 nm. akjournals.com Another method utilized methanol and 10 millimolar ammonium (B1175870) acetate (B1210297) solution (6:4) as the mobile phase with densitometric detection at 271 nm. researchgate.netrjpbcs.com
Validation and Application: These methods are validated for linearity, precision, accuracy, and specificity. akjournals.com One study demonstrated a linear response in the concentration range of 100–400 ng per band, with a correlation coefficient of 0.99912. akjournals.com The method was successfully applied to determine the this compound content in tablet formulations. akjournals.comresearchgate.netrjpbcs.com HPTLC has also been shown to be stability-indicating. hjhs.co.in
Interactive Data Table: HPTLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection (nm) | Linearity Range (ng/band) | Correlation Coefficient (r) | Reference |
| Silica gel 60 F254 | Butanol–acetic acid–water (6:2:2 v/v) | 270 | 100–400 | 0.99912 | akjournals.com |
| Silica gel G 60 F254 | Methanol:10 mM ammonium acetate (6:4) | 271 | Not Specified | Not Specified | researchgate.netrjpbcs.com |
While less common for the analysis of the parent compound due to its low volatility, Gas Chromatography (GC) plays a crucial role in determining residual solvents in the this compound raw material. pharmatutor.orgnih.gov
Research Findings:
Headspace GC: Headspace GC is the preferred technique for this purpose. A method was developed to determine residual solvents like methanol, ethanol, toluene, dichloromethane, and dioxane in this compound. nih.gov The analysis was performed on an HP-INNOWAX column with water as the solvent. nih.gov The method demonstrated good separation of the five solvents with satisfactory linearity and recovery. nih.gov
Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry, are indispensable for the analysis of this compound in complex biological matrices such as plasma. symc.edu.cn These methods offer unparalleled sensitivity and specificity.
Research Findings:
LC-MS/MS for Bioanalysis: Numerous LC-MS/MS methods have been developed and validated for the quantification of this compound in human plasma. researchgate.netresearchgate.netnih.gov These methods typically involve a simple sample preparation step like protein precipitation with methanol or liquid-liquid extraction. researchgate.netnih.govoup.com The analyte is then separated on a C18 or cyano column and detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov
High-Throughput Analysis: U-HPLC-MS/MS methods have been developed to provide high-throughput analysis, which is crucial for clinical pharmacokinetic studies. researchgate.netnih.gov One such method used a BEH C18 column with a mobile phase of acetonitrile and aqueous ammonium acetate solution, achieving a short run time of less than 2.0 minutes. nih.gov The assay was linear over a concentration range of 1-3000 ng/mL. nih.gov
Stereoselective Analysis: An HPLC-ESI-MS/MS method was established for the stereoselective quantitative analysis of this compound enantiomers in plasma and tissue samples, which is important as the enantiomers may exhibit different pharmacological activities. symc.edu.cn
Interactive Data Table: Hyphenated Techniques for this compound Analysis in Plasma
| Technique | Sample Preparation | Column | Mobile Phase | Detection Mode | Linearity Range (ng/mL) | Reference |
| LC-MS/MS | Protein Precipitation (Methanol) | Peerless Cyano | Methanol:Water with Formic Acid (65:35 v/v) | Positive ESI, MRM | 5-2000 | researchgate.netnih.gov |
| LC-MS/MS | Liquid-Liquid Extraction | Nova-Pak C18 | Acetonitrile:Water:Formic Acid:n-butylamine (70:30:0.5:0.08 v/v/v/v) | Positive ESI, MRM | 5-4000 | researchgate.net |
| U-HPLC-MS/MS | Protein Precipitation | BEH C18 | Acetonitrile:Aqueous Ammonium Acetate with Formic Acid (40:60 v/v) | Positive ESI, MRM | 1-3000 | nih.gov |
| LC-MS/MS | Liquid-Liquid Extraction | Zorbax extend C18 | Methanol:10mM Ammonium Acetate (pH 4.0) (60:40 v/v) | Positive ESI, MRM | 10-5000 | oup.com |
Gas Chromatography (GC)
Spectrophotometric Approaches for Compound Characterization and Quantification
Spectrophotometric methods provide a simple, rapid, and cost-effective means for the quantification of this compound in bulk and pharmaceutical dosage forms.
UV-Visible spectrophotometry is a widely used technique for the routine analysis of this compound.
Research Findings:
Direct UV Spectrophotometry: Simple UV spectrophotometric methods have been developed for the estimation of this compound. The maximum absorbance (λmax) of this compound is typically observed around 272-274 nm in various solvents like acetate buffer (pH 4.4) or methanol. researchgate.netijpsjournal.comresearchgate.netzenodo.org These methods have been shown to be linear over concentration ranges such as 5-40 µg/ml and 10-100 µg/ml. researchgate.netresearchgate.net
Derivative Spectrophotometry: Derivative spectrophotometry offers improved resolution of overlapping spectra and can reduce background interference. First and second derivative spectrophotometric methods have been developed for the assay and stability studies of this compound. dergipark.org.trscilit.com One study utilized the first and second derivative spectra, measuring the absorbance at 283 nm and 278 nm, respectively. dergipark.org.tr This method was validated and found to be linear over a concentration range of 100-600 µg/ml. dergipark.org.trscilit.com Another first-order derivative method was developed for the simultaneous estimation of this compound and Metformin hydrochloride. chemmethod.com
Colorimetric Method: A colorimetric method has also been reported, based on the reaction of this compound with resorcinol (B1680541) to form an orange-yellow chromogen with a λmax of 447 nm. scispace.com This method was linear in the range of 5-25 µg/ml. scispace.com
Interactive Data Table: Spectrophotometric Methods for this compound Analysis
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV Spectrophotometry | Acetate Buffer (pH 4.4) | 272 | 5-40 | Not Specified | researchgate.net |
| UV Spectrophotometry | Acetate Buffer (pH 4.0) | 272 | 10-50 | 0.9989 | ijpsjournal.com |
| UV Spectrophotometry | Not Specified | 272 | 10-100 | 0.999 | researchgate.net |
| First Derivative | Methanol | 283 | 100-600 | >0.999 | dergipark.org.trscilit.com |
| Second Derivative | Methanol | 278 | 100-600 | >0.999 | dergipark.org.trscilit.com |
| Colorimetry | Resorcinol | 447 | 5-25 | 0.9997 | scispace.com |
Fluorescence-Based Assays
Fluorescence spectroscopy offers high sensitivity and selectivity, making it a powerful tool in pharmaceutical analysis. youtube.com Assays can be based on the molecule's intrinsic fluorescence or on the fluorescence of a derivative created by reacting the analyte with a labeling agent.
Intrinsic Fluorescence: this compound possesses aromatic ring systems—a dimethoxyphenyl group and a dimethylphenyl group—which are potential fluorophores that can exhibit intrinsic fluorescence. impactfactor.org Analytical methods can leverage this native fluorescence for quantification. For the related compound Ranolazine (B828), methods utilizing high-performance liquid chromatography (HPLC) with fluorometric detection have been developed. innovareacademics.in One study reported setting the fluorescence detector at an excitation wavelength of 275 nm and an emission wavelength of 315 nm for the stereoselective analysis of Ranolazine in plasma and tissue samples. veeprho.com Given the structural similarity, a similar approach would be a primary strategy for developing a selective and sensitive assay for this compound. The workflow would involve chromatographic separation followed by detection at this compound's specific optimal excitation and emission wavelengths.
Fluorescence Derivatization: For compounds with weak or no native fluorescence, or to enhance detection sensitivity and selectivity, chemical derivatization with a fluorescent tag is a common strategy. youtube.comsynzeal.com this compound contains a secondary amine within its piperazine (B1678402) ring, which is an ideal functional group for derivatization. impactfactor.org Reagents such as 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) are widely used to react with primary and secondary amines to produce highly fluorescent derivatives. ajpaonline.com
A potential fluorescence-based assay for this compound could therefore be developed by reacting it with a reagent like dansyl chloride or 7-Chloro-4-nitrobenzofurazan (NBD-Cl). ajpaonline.comijpsr.com The reaction conditions, including pH, temperature, and reaction time, would need to be optimized to ensure complete derivatization. ajpaonline.com The resulting fluorescent product could then be quantified using spectrofluorometry or, more commonly, separated by HPLC and measured with a fluorescence detector, allowing for the determination of this compound at very low concentrations. synzeal.com
Method Validation for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ajpaonline.com According to International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated. ijpsjournal.comscirp.org The following sections detail these parameters, with examples drawn from validated methods for the closely related compound, Ranolazine, which serve as a blueprint for the validation of this compound methods.
Disclaimer: The data presented in the following tables are from studies on Ranolazine. While the validation principles are identical, the specific performance characteristics (e.g., linearity range, retention time, LOD/LOQ) would need to be established independently for this compound.
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. innovareacademics.inscirp.org In chromatography, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing forced degradation studies to ensure separation from potential degradants. innovareacademics.injddtonline.info For instance, in a stability-indicating HPLC method for Ranolazine, specificity was confirmed by observing no interference from placebo or known impurities at the retention time of the main drug peak. scirp.orgscirp.org
Sensitivity (Limit of Detection and Limit of Quantitation): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.comjetir.org These are critical for the analysis of impurities or for pharmacokinetic studies where concentrations may be very low.
Table 1: Examples of Sensitivity Parameters for Ranolazine Analysis by Various Methods
| Method | LOD | LOQ | Source |
|---|---|---|---|
| RP-HPLC | 0.223 µg/mL | 0.677 µg/mL | innovareacademics.in |
| RP-UFLC | 0.0319 µg/mL | 0.0981 µg/mL | asiapharmaceutics.info |
| UV-Spectrophotometry | 0.83 µg/mL | 2.5 µg/mL | ijpsjournal.com |
| LC-MS | 2 ng/mL | 5 ng/mL | impactfactor.org |
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by linear regression analysis of the calibration curve. ajpaonline.com
Table 2: Examples of Linearity Parameters for Ranolazine Analysis
| Method | Linearity Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| RP-LC | 11.98 - 37.92 µg/mL | Not Specified (r=0.9997) | scirp.orgscirp.org |
| RP-UFLC | 0.1 - 50 µg/mL | 0.9999 | asiapharmaceutics.info |
| HPTLC | 200 - 1200 ng/spot | 0.998 | impactfactor.org |
| LC-MS | Not specified | 0.9998 | impactfactor.org |
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined using recovery studies by spiking a known amount of pure drug into a placebo formulation and calculating the percentage of the drug recovered. jetir.org
Table 3: Examples of Accuracy (Recovery) Data for Ranolazine Analysis
| Method | Spiking Levels | Mean % Recovery | Source |
|---|---|---|---|
| RP-LC | Not Specified | 99.1% - 100.9% | scirp.org |
| RP-HPLC | Not Specified | 99.45% - 100.07% | innovareacademics.in |
| RP-UFLC | 80%, 100%, 120% | 99.15% - 99.80% | asiapharmaceutics.info |
| LC-MS | Three concentrations | 98% - 101% | impactfactor.org |
Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. ijpsjournal.comjetir.org For Ranolazine, validated methods consistently show %RSD values below 2.0%, indicating high precision. scirp.orgasiapharmaceutics.info
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijpsjournal.com For an HPLC method, this could include variations in the mobile phase pH, mobile phase composition, flow rate, and column temperature. ajpaonline.com For a UFLC method for Ranolazine, robustness was confirmed by the %RSD remaining below 2% after small variations in flow rate and mobile phase composition. asiapharmaceutics.info
Stability-Indicating Analytical Methods for Degradation Product Research
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. innovareacademics.inresearchgate.net The development of a SIM is essential for assessing the stability of a drug substance and is a regulatory requirement. ijpsr.com This involves subjecting the drug to forced degradation (stress testing) under various conditions to produce the likely degradation products. ijpsr.com
Forced Degradation Studies: Forced degradation studies for Ranolazine have been performed under a range of stress conditions as recommended by ICH guidelines. innovareacademics.inijpsr.com These studies help to elucidate degradation pathways and demonstrate the specificity of the analytical method. ijpsr.comjddtonline.info The position of the methoxy (B1213986) group in this compound could influence its electronic properties and susceptibility to degradation compared to the ortho-isomer, making a specific stability study essential.
Table 4: Summary of Forced Degradation Conditions Used in Ranolazine Research
| Stress Condition | Reagent/Parameter | Duration/Temperature | Observed Degradation (Ranolazine) | Source |
|---|---|---|---|---|
| Acid Hydrolysis | 1N HCl | Not Specified | Significant Degradation | jddtonline.info |
| Base Hydrolysis | 1N NaOH | Not Specified | Significant Degradation | jddtonline.info |
| Base Hydrolysis | N/A | N/A | Stable | ijpsr.comijpsr.com |
| Oxidative | 5% H₂O₂ | Not Specified | Significant Degradation | jddtonline.info |
| Oxidative | 30% H₂O₂ | Not Specified | 95% Degradation | innovareacademics.in |
| Thermal | Dry Heat | 105°C | 24 hours | jddtonline.info |
| Photolytic | UV Light | Not Specified | Stable | innovareacademics.in |
Note: Conflicting results, such as stability in base, highlight that degradation is highly dependent on the specific experimental conditions (e.g., concentration, temperature, duration).
Identification of Degradation Products: Following forced degradation, chromatographic techniques like HPLC and HPTLC are used to separate the degradation products from the parent drug. impactfactor.orginnovareacademics.in The structural elucidation of these new chemical entities is then typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ijpsr.comijpsr.com
For Ranolazine, several degradation products have been identified under acidic and oxidative stress. ijpsr.comijpsr.com Under acid stress, hydrolysis can occur, while oxidative stress can lead to the formation of N-oxides. ijpsr.com
Identified degradation products of Ranolazine include:
DP-1: 2-(4-(2-hydroxy-3-(2-hydroxyphenoxy) propyl) piperazine-1-yl) acetic acid ijpsr.com
DP-2: 2-(4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine-1-yl) acetic acid ijpsr.com
DP-3: N-(2,6-dimethylphenyl)-2 -(4-(2-hydroxy-3 (2-hydroxyphenoxy) propyl) piperazine-1-yl) acetamide (B32628) ijpsr.com
DP-OX1: 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1,4-dioxide ijpsr.com
DP-OX2: 4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1-oxide ijpsr.com
A stability-indicating method for this compound would need to be developed and validated to ensure it can separate the parent compound from all its potential degradation products, which may be similar to or different from those of Ranolazine.
Theoretical Frameworks and Future Research Avenues for P Ranolazine
Elucidating Unresolved Aspects of Molecular Target Interactions and Downstream Signaling
While the primary target of ranolazine (B828) is established as the late sodium current (INaL), the nuances of its interaction with various molecular targets and the resultant downstream signaling cascades are not fully resolved. frontiersin.orgnih.gov Ranolazine exhibits a significant preference for the late INa over the peak INa, a selectivity that is crucial to its therapeutic action without causing significant hemodynamic changes. nih.govahajournals.org However, the precise stoichiometry and kinetics of its binding to the Nav1.5 channel, especially under different pathophysiological conditions like acidosis, require further clarification. frontiersin.org
| Target Ion Channel | Observed Effect | Significance |
| Late INa (Late Sodium Current) | Potent inhibition (IC50: 6-17 µM). nih.govfrontiersin.orgfrontiersin.org | Primary mechanism, reduces Na+ and subsequent Ca2+ overload. nih.govnih.gov |
| Peak INa (Peak Sodium Current) | Weak inhibition (IC50: >200 µM). nih.gov | Allows for anti-ischemic effects without significant negative inotropy. |
| IKr (Delayed Rectifier K+ Current) | Inhibition. ahajournals.orgfrontiersin.orgahajournals.org | Contributes to modest QT interval prolongation and potential antiarrhythmic effects. ahajournals.orgrevespcardiol.org |
| ICa,L (L-type Ca2+ Current) | Weak inhibition. frontiersin.orgrevespcardiol.org | May contribute to shortening the action potential, counteracting the IKr block. nih.govrevespcardiol.org |
| TASK-1 (TWIK-related acid-sensitive K+ channel) | Inhibition. nih.govfrontiersin.org | A novel target that may underlie anti-atrial fibrillation effects. nih.gov |
The downstream consequences of these interactions are complex. The primary pathway involves the reduction of intracellular sodium and calcium overload, which improves myocardial relaxation and mechanical efficiency. nih.govsmw.ch However, emerging evidence points to ranolazine's influence on other critical signaling pathways. Recent studies have demonstrated that ranolazine can attenuate inflammatory responses by modulating the NFκB signaling pathway. pnas.org Furthermore, investigations in models of pulmonary hypertension and kidney injury have suggested its involvement in tryptophan metabolism, kynurenine-dependent signaling, and the Notch2/Hes1 pathway, respectively. frontiersin.orgsysrevpharm.org Another significant downstream effect is the modulation of cellular metabolism, where ranolazine can promote a shift from fatty acid oxidation toward more oxygen-efficient glucose oxidation. frontiersin.orgahajournals.orgnih.gov
Advanced Computational Modeling and In Silico Simulations of p-Ranolazine Effects
Computational modeling and in silico simulations have become indispensable tools for dissecting the complex actions of ranolazine, providing insights that are often difficult to obtain through experimental methods alone. oup.comphysiology.orgnih.gov These approaches allow for the integration of data across multiple scales, from single-channel kinetics to whole-organ electrophysiology. oup.comnih.gov
Advanced computational models are being developed to predict the precise nature of ranolazine's interaction with its target ion channels. researchgate.net These models simulate the kinetics of drug binding and unbinding, accounting for factors such as voltage and the conformational state of the channel (resting, open, or inactivated). oup.com For instance, simulations have successfully modeled the pH-dependent effects of ranolazine on the Nav1.5 channel. frontiersin.org
In silico docking simulations have been employed to identify specific amino acid residues that form the binding pocket for ranolazine. nih.govfrontiersin.org Studies combining mutagenesis with computational modeling have pinpointed residues like F1760 in the Nav1.5 channel as critical for ranolazine binding, suggesting an interaction with the established local anesthetic receptor site. nih.gov Similar in silico approaches are being used to explore the binding characteristics of ranolazine to novel targets like the TASK-1 potassium channel. nih.gov
Multi-scale cardiac models are used to simulate the emergent physiological effects of ranolazine's multi-channel blockade. physiology.orgnih.gov These simulations can predict the drug's net effect on the cardiac action potential, explaining, for example, how the counteracting effects of IKr inhibition and late INa/ICa,L inhibition result in only modest QT prolongation. revespcardiol.orgcinc.org
These models have proven invaluable in predicting both the antiarrhythmic and potential proarrhythmic effects of ranolazine under various pathological conditions. cinc.orgfrontiersin.org Simulations have been used to:
Predict the efficacy of ranolazine in normalizing arrhythmia triggers in models of long-QT syndrome and heart failure. ahajournals.org
Investigate the mechanisms behind ranolazine's varied effectiveness against paroxysmal versus persistent atrial fibrillation. ahajournals.org
Assess its impact on the arrhythmogenic substrate in hypertrophic cardiomyopathy. nih.govfrontiersin.org
Demonstrate that accurately predicting clinical QTc prolongation requires modeling the effects of not just the parent compound but also its active metabolites. ahajournals.orgaip.org
While electrophysiological modeling is well-advanced, simulating the impact on complex metabolic networks remains a developing area of research.
Predictive Modeling of Ion Channel Gating and Binding
Exploration of Novel Molecular Targets and Pathophysiological Pathways
Future research is actively exploring molecular targets for ranolazine beyond the cardiac sodium channel, opening up new potential therapeutic avenues.
TASK-1 Potassium Channels: Identified as a novel target, the inhibition of these channels by ranolazine may contribute significantly to its efficacy in suppressing atrial fibrillation. nih.govfrontiersin.org
Mitochondrial Respiratory Complex I: Ranolazine has been found to be a weak, state-dependent inhibitor of this complex, a property that could play a role in its metabolic anti-ischemic activity. nih.gov
Neuronal Sodium Channels: The compound's interaction with neuronal sodium channel isoforms like Nav1.7 and Nav1.8 suggests a potential application in the management of neuropathic pain. nih.gov
Inflammatory and Signaling Pathways: Recent findings have implicated ranolazine in the modulation of fundamental signaling cascades. Its ability to inhibit the NFκB pathway points to a novel anti-inflammatory role, particularly in the context of atherosclerosis. pnas.org Additionally, its influence on the Notch2/Hes1 pathway in models of kidney injury suggests broader organ-protective effects. sysrevpharm.org
Investigating Synergistic Effects with Other Experimental Compounds in Preclinical Combinatorial Studies
Combining ranolazine with other compounds is a promising strategy to enhance therapeutic efficacy and is being actively investigated in preclinical studies. The goal is to achieve synergistic effects, allowing for greater efficacy or the use of lower doses to minimize potential adverse effects.
| Combination Compound(s) | Rationale | Preclinical Finding |
| Dronedarone | Multi-target approach for atrial fibrillation (AF). | Potent synergistic effects observed in the depression of Na+ channel-dependent parameters and effective AF suppression. nih.gov |
| Selective NCX-Inhibitors (ORM-10103, SEA-0400) | Targeting both INaL and the Na+/Ca2+ exchanger for AF. | The combination significantly prolonged atrial effective refractory period and suppressed AF inducibility in an isolated heart model. mdpi.com |
| IKr Blockers (Dofetilide, d,l-sotalol) | Investigating interactions with proarrhythmic drugs. | In silico simulations showed ranolazine could antagonize the excessive action potential prolongation caused by these agents, suggesting a protective effect. cinc.org |
These preclinical combinatorial studies are crucial for identifying novel therapeutic strategies and understanding the complex interplay of different pharmacological actions.
Development of Advanced Animal Models for Comprehensive Disease Phenotype Mimicry
To comprehensively evaluate the therapeutic potential of ranolazine, researchers are developing and utilizing increasingly sophisticated animal models that more accurately mimic human disease phenotypes.
Genetic Disease Models: Knock-in mouse models expressing specific human gene mutations, such as the ΔKPQ mutation for Long-QT Syndrome Type 3, have been instrumental. nih.gov These models allow for the direct assessment of ranolazine's effects on the specific pathological channel dysfunction and the resulting cellular electrophysiology. nih.gov
Large Animal Models of Arrhythmia: Sheep models of atrial fibrillation, which can replicate both paroxysmal and persistent forms of the arrhythmia, offer a platform to study the differential effects of ranolazine on the underlying arrhythmia substrate. ahajournals.org Porcine models of ventricular fibrillation are used to assess effects on fibrillation thresholds during conditions like acute myocardial ischemia. oup.com
Models of Comorbidities: The effects of ranolazine are being studied in animal models that replicate complex human conditions. This includes rat models of kidney ischemia-reperfusion injury to study organ-protective mechanisms sysrevpharm.org and mouse models of nonalcoholic fatty liver disease to investigate systemic metabolic effects. frontiersin.org Dog models of chronic heart failure have been valuable for studying ranolazine's impact on both mechanical efficiency and ion channel function in the context of a remodeled myocardium. nih.govsmw.ch
The development of these advanced models is critical for translating findings from basic science and computational studies into a preclinical setting that more closely resembles human pathophysiology.
Potential Repositioning Strategies Based on Emerging Preclinical Discoveries
Ranolazine, initially developed and approved as an anti-anginal agent, possesses a complex pharmacological profile that extends beyond its primary therapeutic indication. nih.govnih.gov Extensive preclinical research has unveiled a variety of molecular actions, suggesting its potential for repositioning in other clinical areas. nih.govnih.gov These investigations primarily highlight its role as an inhibitor of the late sodium current (INa), a mechanism that has implications for a range of pathological conditions. nih.govnih.govresearchgate.net This has opened up new avenues for research into its use for cardiovascular diseases other than angina, as well as for non-cardiovascular conditions. nih.govnih.govdntb.gov.ua
Emerging evidence from preclinical studies points towards several promising repositioning strategies for ranolazine. These are largely based on its ion channel modulating effects, particularly on various cardiac and neuronal sodium channel isoforms. nih.govresearchgate.net
Key areas for potential repositioning based on preclinical data include:
Cardiac Arrhythmias: Preclinical models have demonstrated the antiarrhythmic potential of ranolazine. nih.gov It has shown efficacy in suppressing arrhythmogenic potential in conditions like long QT3 syndrome. smw.ch The mechanism is attributed to the tonic blockade of the late INa at the ventricular level and use-dependent inhibition of the peak INa and IKr at the atrial level. nih.gov Studies in animal models have shown its effectiveness in preventing and terminating drug-induced torsades de pointes. nih.gov This suggests a potential role in managing both ventricular and supraventricular arrhythmias. nih.govnih.gov
Heart Failure with Diastolic Dysfunction: A solid pathophysiological rationale exists for investigating ranolazine in the treatment of diastolic dysfunction. smw.ch In heart failure, the late INa is abnormally elevated, leading to increased intracellular calcium and impaired ventricular relaxation. smw.chnih.gov Preclinical studies have shown that ranolazine can improve diastolic performance, an effect achieved without inducing a negative inotropic effect. smw.ch
Neurological Disorders: The effects of ranolazine are not confined to cardiac cells. It has shown potential in models of neurological conditions.
Neuropathic Pain: Ranolazine can impact sodium channel isoforms, such as Nav1.7 and Nav1.8, which are associated with neuropathic pain. nih.gov By targeting the late sodium currents in nociceptive neurons, it may help in managing pain. nih.gov
Epilepsy: The drug's ability to reduce neuronal excitability by interacting with the inactivated state of Nav channels suggests a potential application in treating conditions characterized by neuronal hyperexcitability, such as epilepsy. nih.gov
Other Potential Areas: Further research has suggested that the therapeutic reach of ranolazine could extend to blood sugar control and even cancer, opening up entirely new fields for its application. nih.govnih.gov Its potential use in pulmonary arterial hypertension is also an area of interest for drug repurposing. mdpi.com
The diverse preclinical findings provide a strong foundation for further clinical investigation into the repositioning of ranolazine for a variety of disorders.
Table of Preclinical Findings and Potential Repositioning Opportunities for Ranolazine
| Preclinical Finding | Mechanism of Action | Potential Therapeutic Area |
|---|---|---|
| Suppression of arrhythmogenic potential in long QT3 syndrome models. smw.ch | Inhibition of the late inward sodium current (late INa). nih.govsmw.ch | Cardiac Arrhythmias |
| Prevention and termination of drug-induced torsades de pointes in animal models. nih.gov | Blockade of late INa and other ion currents (e.g., IKr). nih.gov | Ventricular Arrhythmias |
| Reduction in the incidence of ventricular and supraventricular tachycardia in animal models. smw.ch | Use-dependent inhibition of peak INa and IKr in atrial cells. nih.gov | Atrial Fibrillation |
| Improved diastolic performance in preclinical models of heart failure. smw.ch | Inhibition of abnormally elevated late INa, reducing intracellular calcium overload and improving myocardial relaxation. smw.chnih.gov | Heart Failure with Diastolic Dysfunction |
| Reduction of behavioral signs of neuropathic pain in animal models. nih.gov | Inhibition of Nav1.7 and Nav1.8 channel isoforms in nociceptive neurons. nih.gov | Neuropathic Pain |
| Reduction of epileptiform activity in neuronal cultures. nih.gov | State-dependent interaction with inactivated Nav channels (Nav1.1, Nav1.2, Nav1.7), reducing neuronal excitability. nih.gov | Epilepsy |
| Modulation of vascular smooth muscle cell function. researchgate.net | Combined α1-adrenergic receptor antagonism and inhibition of vascular smooth muscle Nav channels. researchgate.net | Vascular Diseases |
| Mentioned as a candidate for repurposing. mdpi.com | Suppression of the late inward sodium current leading to decreased oxygen consumption. mdpi.com | Pulmonary Arterial Hypertension |
| Investigated for potential benefits. nih.govnih.gov | Not fully elucidated in preclinical models for this specific application. | Blood Sugar Control / Diabetes |
Conclusion and Synthesis of Preclinical Research on P Ranolazine
Summary of Key Preclinical Findings and Academic Contributions
Preclinical research has established Ranolazine (B828) as a compound with a unique pharmacological profile, primarily centered on its ability to modulate cardiac ion channels. The cornerstone of its mechanism is the inhibition of the late inward sodium current (INa) in cardiomyocytes. nih.govsmw.chahajournals.orgmdpi.com Under pathological conditions like ischemia, the late INa is enhanced, leading to an overload of intracellular sodium and subsequently calcium, which contributes to mechanical, metabolic, and electrical dysfunction in the heart. nih.govahajournals.org
A significant academic contribution of preclinical studies has been the elucidation of this targeted action. Ranolazine demonstrates a notable selectivity for the late INa over the peak INa, which is responsible for the initial rapid depolarization of the cardiac action potential. smw.ch This selectivity is crucial as it allows Ranolazine to counteract the detrimental effects of ischemia without significantly altering normal cardiac conduction. smw.ch
Preclinical models have consistently shown that by inhibiting the late INa, Ranolazine prevents the subsequent intracellular calcium overload. nih.govahajournals.org This action is believed to improve myocardial relaxation and reduce diastolic stiffness, thereby lessening the oxygen demand of the heart muscle. jacc.org Furthermore, animal studies have demonstrated that Ranolazine can improve diastolic performance. smw.ch
Beyond its primary mechanism, preclinical investigations have revealed that Ranolazine also interacts with other ion channels, including the rapidly activating delayed rectifier potassium current (IKr). nih.govahajournals.orgmdpi.com This multi-channel blocking capability contributes to its antiarrhythmic properties observed in various animal models. smw.chsmw.ch For instance, in models of long QT3 syndrome, which involves a gain-of-function mutation in a sodium channel, Ranolazine has shown the ability to suppress arrhythmogenic potential. smw.ch
Initial theories also proposed that Ranolazine's anti-ischemic effects were due to the inhibition of fatty acid oxidation. ahajournals.org However, further preclinical evaluation at therapeutic concentrations largely disproved this as its main mechanism of action. ahajournals.org Some animal models have also indicated that Ranolazine possesses α1‐ and β1‐adrenergic antagonist activity. ahajournals.org
The following table summarizes key preclinical findings for Ranolazine:
Identification of Remaining Knowledge Gaps in Fundamental Research
Despite extensive preclinical investigation, several knowledge gaps in the fundamental understanding of Ranolazine persist. A primary area requiring further exploration is the precise link between its multiple molecular actions and its observed clinical benefits. nih.gov While the inhibition of late INa is well-established as the main mechanism, the full contribution of its effects on other ion channels and cellular processes is not completely understood. nih.govnih.gov
The tissue-specific effects of Ranolazine on action potential duration, which vary depending on the relative expression of different ion channels in different cardiac regions (e.g., ventricular myocytes vs. Purkinje fibers), warrant more detailed investigation. nih.govmdpi.com A deeper understanding of these regional differences could help to better predict its antiarrhythmic efficacy and proarrhythmic risk in different patient populations.
Another significant gap lies in bridging the findings from basic science to clinical application, particularly in conditions like diastolic dysfunction. smw.ch While preclinical studies showed improved diastolic performance, some clinical trials have not consistently replicated these benefits, indicating a need for better translational models and a more nuanced understanding of the pathophysiology in humans versus animal models. smw.chsmw.ch
The following table outlines some of the remaining knowledge gaps in the fundamental research of Ranolazine:
Broader Implications of Ranolazine's Multidimensional Preclinical Profile for Basic Science
The preclinical profile of Ranolazine carries broader implications for the field of basic cardiovascular science. It serves as a prime example of a drug with a targeted, yet multi-faceted, mechanism of action. The story of Ranolazine's development, from an initial focus on metabolic modulation to the later identification of its primary ion channel-inhibiting properties, highlights the importance of continued investigation into the mechanisms of action of pharmacological agents, even after their initial development. nih.govahajournals.orgnih.gov
Ranolazine's selective inhibition of the late INa has validated this current as a significant therapeutic target in ischemic heart disease and certain arrhythmias. nih.govsmw.chsmw.ch This has spurred further basic science research into the role of the late INa in a variety of cardiovascular pathologies, including heart failure and inherited channelopathies. smw.chresearchgate.net
Furthermore, the study of Ranolazine has underscored the concept of "atrial-selective" antiarrhythmic therapy. mdpi.com Its rate-dependent effects on different ion channels, which result in different outcomes in atrial versus ventricular tissue, provide a valuable pharmacological tool to explore and understand the electrophysiological differences between these cardiac chambers. mdpi.com This has implications for the design of future antiarrhythmic drugs with improved safety profiles, specifically a lower risk of ventricular proarrhythmia.
The multidimensional profile of Ranolazine, with its combined effects on cardiac metabolism, electrophysiology, and ion homeostasis, makes it a valuable probe for dissecting the complex interplay between these processes in the ischemic heart. nih.govnih.gov Its use in preclinical models continues to help untangle the cascade of events that leads from reduced oxygen supply to cellular injury and dysfunction. This, in turn, can reveal new potential targets for therapeutic intervention. The ongoing research into Ranolazine's effects in diverse areas such as the vascular system, neurons, and even cancer, suggests that its preclinical profile may yet open new avenues for drug repositioning and a deeper understanding of fundamental biological processes. nih.gov
Q & A
Q. What are the primary ion channels modulated by p-Ranolazine, and how should researchers experimentally validate these mechanisms?
this compound inhibits multiple ion channels, including IKr (IC50 = 11.5 μM), late INa (IC50 = 5.9 μM), and peak ICa (IC50 = 296 μM), as demonstrated in canine ventricular myocytes and wedge preparations . To validate these effects:
- Use voltage-clamp techniques in isolated cardiomyocytes to measure concentration-dependent inhibition.
- Combine action potential (AP) recordings with pseudo-ECG monitoring in arterially perfused wedge preparations to assess transmural dispersion of repolarization (TDR) .
- For late INa-specific effects, employ models with sodium channelopathies (e.g., anemone toxin-II in guinea pig hearts) to observe attenuation of AP prolongation and arrhythmias .
Q. How should researchers account for stereochemical variations in this compound during preclinical studies?
this compound exists as enantiomers (S- and R-forms), with (S)-ranolazine being the therapeutically active form . Methodological considerations include:
Q. What experimental models are suitable for evaluating this compound’s antianginal and antiarrhythmic effects?
- Ischemia-reperfusion models : Langendorff-perfused hearts to measure coronary flow and arrhythmia incidence .
- Long-QT syndrome models : Use ATX-II or E-4031 in guinea pig hearts to simulate sodium/potassium channel dysfunction and assess AP duration (APD) normalization .
- Chronic angina models : Porcine myocardial ischemia models with telemetric monitoring of ST-segment changes .
Advanced Research Questions
Q. How can conflicting data on this compound’s effects on action potential duration (APD) be reconciled across studies?
Discrepancies arise from tissue-specific responses (e.g., APD prolongation in epicardial cells vs. abbreviation in midmyocardial cells) and experimental conditions (e.g., [K+]o levels) . Researchers should:
- Stratify data by cell type (epicardial vs. M cells) and ionic environment (normal vs. low [K+]o).
- Use multivariate regression to isolate contributions of late INa inhibition versus IKr blockade.
- Validate findings in in vivo models (e.g., wedge preparations) to assess net effects on TDR and arrhythmia risk .
Q. What methodological considerations are critical for integrating cardiovascular magnetic resonance (CMR) with metabolic profiling in this compound trials?
In studies assessing right ventricular (RV) function (e.g., PH-RV trial ):
- Standardize CMR protocols : Consistent RV ejection fraction (RVEF) measurement timing (end-diastolic/systolic frames).
- Correlate metabolic biomarkers : Pair N-terminal-pro-BNP with plasma metabolomics (e.g., lactate/pyruvate ratios) to link hemodynamic and metabolic improvements.
- Control for confounders : Adjust for baseline RV dysfunction severity and concomitant therapies using propensity scoring .
Q. How should researchers design longitudinal trials to address transient efficacy signals, as observed in diabetic subgroups?
In the RIVER-PCI trial, ranolazine showed transient SAQ angina frequency improvements in diabetics at 6 months (Δ = 3.3, P = 0.02) but not at 12 months . To address this:
Q. What statistical approaches are recommended for analyzing multi-modal data (electrophysiological, imaging, and metabolic) in this compound studies?
- Principal component analysis (PCA) : Reduce dimensionality of ion channel, CMR, and metabolomic datasets.
- Pathway enrichment analysis : Link late INa inhibition to metabolic shifts (e.g., fatty acid oxidation) via tools like MetaboAnalyst.
- Machine learning : Train classifiers on microRNA profiles to predict RVEF responders .
Methodological Recommendations
- Preclinical Studies : Use ≥2 species (e.g., canine, guinea pig) to confirm ion channel effects.
- Clinical Trials : Prioritize patient stratification by comorbidities (diabetes, RV dysfunction) and employ CMR-based endpoints for objective hemodynamic assessment .
- Data Analysis : Apply mixed-effects models to handle longitudinal variability and missing data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
